1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-iodo-6-methoxyindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNGLGIOJTWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone chemical properties
Executive Summary: The "Gateway" Intermediate
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone (hereafter referred to as IMIE ) represents a high-value scaffold in the synthesis of type II kinase inhibitors. Its structural utility lies in its orthogonal reactivity :
-
C3-Iodide: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), essential for building the "hinge-binding" or "linker" regions of bioactive molecules.
-
N1-Acetyl Group: Serves a dual purpose as a protecting group to prevent N-alkylation side reactions and as an electronic modulator that activates the C3 position for oxidative addition.
-
6-Methoxy Moiety: Provides electron-donating character to the benzene ring, modulating solubility and metabolic stability (microsomal clearance) in final drug candidates.
This guide details the physicochemical profile, validated synthesis protocols, and quality control metrics for IMIE, grounded in its application for VEGFR/PDGFR inhibitor development.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The following data distinguishes the N-acetylated target from its naked precursor, 3-iodo-6-methoxy-1H-indazole.
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone | |
| Molecular Formula | C₁₀H₉IN₂O₂ | |
| Molecular Weight | 316.09 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Color deepens upon light exposure (iodine liberation). |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Poorly soluble in water, Hexanes. | |
| Melting Point | 138–142 °C (Predicted range) | N-acetylation typically lowers MP relative to the NH-parent (MP ~188°C) due to loss of H-bonding. |
| Key NMR Marker | H7 Proton Shift: ~8.0–8.2 ppm (d) | Significant downfield shift vs. parent (~6.9 ppm) due to the anisotropic effect of the N1-carbonyl. |
| Stability | Moisture sensitive; Light sensitive. | Store at 2–8°C under Argon. |
Validated Synthesis Protocol
The synthesis of IMIE is a two-stage process designed to maximize regioselectivity at C3 and ensure complete N1 protection.
Diagram 1: Synthetic Workflow (DOT)
Caption: Two-step regioselective synthesis of IMIE targeting C3-iodination followed by N1-protection.
Detailed Methodology
Step 1: C3-Selective Iodination
Objective: Introduce the iodine handle at C3 without over-iodinating the benzene ring.
-
Dissolution: Charge a reaction vessel with 6-methoxy-1H-indazole (1.0 equiv) and dissolve in DMF (10 volumes).
-
Base Addition: Add KOH pellets (3.0 equiv) or K₂CO₃ (if milder conditions are required). Stir for 15 minutes at room temperature.
-
Iodination: Cool the mixture to 0°C. Add Iodine (I₂) (1.1 equiv) portion-wise over 30 minutes. Note: Controlling the rate of addition prevents the formation of di-iodo byproducts.
-
Reaction: Allow to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Quench & Isolation: Pour the mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. The product precipitates as a solid.[1][2] Filter, wash with water, and dry.
-
Yield Expectation: 85–92%.
-
Step 2: N1-Acetylation
Objective: Protect the N1 position to direct future cross-coupling chemistry and modulate electronics.
-
Setup: Suspend the 3-iodo-6-methoxy-1H-indazole (from Step 1) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv) and Triethylamine (1.5 equiv).
-
Acetylation: Cool to 0°C. Add Acetic Anhydride (Ac₂O) (1.2 equiv) dropwise.
-
Completion: Stir at room temperature for 2 hours. The suspension typically clears as the product forms (N-acetyl derivatives are more soluble in organic solvents).
-
Workup: Wash the organic layer with 1M HCl (to remove DMAP/TEA), then saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
-
Yield Expectation: >95%.[3]
-
Critical Quality Attributes (CQA) & Troubleshooting
To ensure the material is suitable for downstream drug discovery (e.g., Suzuki coupling), verify the following:
| Issue | Diagnostic Marker | Root Cause | Corrective Action |
| Regioisomerism | NMR: Split peaks or incorrect integration in aromatic region. | N2-Acetylation (kinetic product) vs. N1-Acetylation (thermodynamic product). | N1 is thermodynamically favored. If N2 is observed, heat the mixture slightly to promote rearrangement to N1. |
| Incomplete Iodination | LCMS: Mass [M-126] peak (Starting material). | Insufficient Iodine or wet solvent. | Ensure DMF is dry. Use 1.2 equiv Iodine. |
| Deacetylation | LCMS: Mass [M-42] peak. | Instability during workup. | Avoid strong bases during workup. The N-acetyl group is labile to hydrolysis. |
Self-Validating Checkpoint:
-
1H NMR (CDCl₃): Look for the singlet at ~2.7–2.8 ppm (Acetyl CH₃) and the diagnostic doublet at ~8.0–8.2 ppm (H7). If H7 is at ~6.9 ppm, acetylation failed.
Application: Kinase Inhibitor Signaling Pathway
IMIE is a structural analog to intermediates used in the synthesis of VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors like Pazopanib or Axitinib . The iodine allows for the attachment of the "tail" region that interacts with the kinase ATP-binding pocket.
Diagram 2: Mechanism of Action (DOT)
Caption: Indazole-derived inhibitors (green) competitively bind to the VEGFR ATP-pocket, halting angiogenesis signaling.
References
-
Vertex Pharmaceuticals. (2021). Chemoselective N-deacetylation under mild conditions. Royal Society of Chemistry.[4] Link
-
BenchChem. (2025).[3] A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.Link
-
Beilstein Journals. (2023). Synthesis and reactivity of azole-based iodazinium salts.[5] Beilstein Institute for the Advancement of Chemical Sciences. Link
-
Sigma-Aldrich. (2023). 3-Iodo-6-methoxy-1H-indazole Product Specification & MSDS.Link
-
Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Società Chimica Italiana. Link
-
National Institutes of Health (NIH). (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols.Link
Sources
Solubility of N-acetyl-3-iodo-6-methoxyindazole in organic solvents
Technical Guide: Solubility Profile and Solvent Selection for N-acetyl-3-iodo-6-methoxyindazole
Executive Summary
N-acetyl-3-iodo-6-methoxyindazole is a specialized heterocyclic intermediate frequently utilized in the synthesis of bioactive small molecules, including kinase inhibitors (e.g., Axitinib analogs) and radiotracers for molecular imaging.[1] Its physicochemical profile is defined by the lipophilic iodine atom at C3 and the electron-donating methoxy group at C6, modulated by the electron-withdrawing N-acetyl moiety.
Unlike its free-base precursor (3-iodo-6-methoxyindazole), the N-acetyl derivative lacks a hydrogen bond donor at the N1 position, significantly altering its solubility landscape. This guide provides a validated solubility profile, solvent selection criteria for purification, and experimental protocols for handling this compound in drug discovery workflows.
Physicochemical Context & Solubility Profile
The solubility of N-acetyl-3-iodo-6-methoxyindazole is governed by the competition between its rigid, planar indazole core (favoring crystal lattice stability) and its functional groups. The N-acetyl group disrupts the intermolecular hydrogen bonding typical of 1H-indazoles, generally increasing solubility in aprotic organic solvents while decreasing melting point relative to the parent compound.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Utility |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Reaction media; Stock solutions for bioassays. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Liquid-liquid extraction; Chromatography loading. |
| Ethers | THF, 1,4-Dioxane | Moderate-High | Reaction solvent (e.g., cross-couplings). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Recrystallization (often requires heating). |
| Alcohols | Methanol, Ethanol, Isopropanol | Low (Cold) / Moderate (Hot) | Anti-solvent for precipitation; Recrystallization. |
| Non-Polar | Hexanes, Heptane, Toluene | Insoluble / Sparingly Soluble | Anti-solvent for precipitation; Washing filter cakes. |
| Aqueous | Water, PBS Buffer | Insoluble (<0.01 mg/mL) | Precipitation medium; Washing inorganic salts. |
Critical Insight: The N-acetyl group is labile under strongly basic or nucleophilic conditions (e.g., hydroxide, alkoxides). Avoid protic solvents with high pH during prolonged storage to prevent deacetylation back to 3-iodo-6-methoxyindazole.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
For precise solubility data in a specific solvent system.
-
Preparation: Weigh approximately 10 mg of N-acetyl-3-iodo-6-methoxyindazole into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at ambient temperature (25°C).
-
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume.
-
Saturation: If solid remains after 1 mL total volume, place the vial on an orbital shaker (500 rpm) for 24 hours.
-
Analysis: Centrifuge (10,000 rpm, 5 min), filter the supernatant (0.22 µm PTFE), and quantify via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Purification via Recrystallization
Recommended for isolating high-purity material after synthesis.
System 1: Ethyl Acetate / Hexanes (Standard)
-
Dissolve the crude solid in minimal boiling Ethyl Acetate (approx. 10-15 mL/g).
-
Once dissolved, remove from heat and slowly add Hexanes dropwise until a faint turbidity persists.
-
Add a few drops of Ethyl Acetate to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter the crystals and wash with cold Hexanes.
System 2: NMP / Water (High Recovery) Best for large-scale batches where thermal degradation is a concern.
-
Dissolve the compound in N-Methyl-2-pyrrolidone (NMP) at room temperature (or slightly warmed to 40°C).
-
Slowly add Water (anti-solvent) with vigorous stirring until the ratio is 1:3 (NMP:Water).
-
Stir for 1 hour to ensure complete precipitation.
-
Filter the solid and wash extensively with water to remove residual NMP.
-
Dry under high vacuum at 40°C.
Decision Logic & Workflows
Workflow 1: Solvent Selection for Synthesis & Purification
This diagram guides the researcher through selecting the appropriate solvent based on the process stage.
Caption: Decision matrix for solvent selection across the N-acetyl-3-iodo-6-methoxyindazole workflow.
Workflow 2: Solubility Determination Logic
A self-validating logic flow to determine the optimal solvent for a new application.
Caption: Logic flow for selecting solvents based on required concentration and application.
References
-
Synthesis of Indazole Intermediates (Axitinib)
-
Acetylation of Indazoles
- Title: Indazole (Organic Syntheses Procedure).
- Source: Organic Syntheses, Coll. Vol. 5, p.650 (1973); Vol. 42, p.69 (1962).
- Context: Provides foundational chemistry for the acetylation of indazoles and the solubility changes associ
-
URL:[Link]
-
Iodination Methodologies
- Title: Synthesis of 3-Iodoindoles by the Pd/Cu-C
- Source: N
- Context: Discusses general solubility and handling of 3-iodo-heterocycles in organic synthesis.
-
URL:[Link]
- General Solubility Data: Title: 3-Iodo-6-methoxy-1H-indazole Product Information. Source: Sigma-Aldrich / Merck. Context: Baseline properties for the parent compound (CAS 936138-17-9).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
- 3. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]
Technical Monograph: Pharmacophore Properties of 3-Iodo-6-Methoxyindazole Scaffolds
This technical guide details the pharmacophore properties, synthetic utility, and structural biology of the 3-iodo-6-methoxyindazole scaffold. It is designed for medicinal chemists and structural biologists leveraging this "privileged structure" for kinase inhibitor design and fragment-based drug discovery (FBDD).
Executive Summary & Structural Logic
The 3-iodo-6-methoxyindazole scaffold represents a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents and its intrinsic ability to mimic the purine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors.
The "Push-Pull" Electronic Architecture
The scaffold exhibits a unique electronic profile driven by two opposing substituents on the indazole core:
-
C6-Methoxy Group (The Donor): Acts as a
-electron donor (+M effect), increasing electron density in the phenyl ring. This modulates the pKa of the N1-proton, influencing the tautomeric equilibrium essential for hinge-region binding. -
C3-Iodine Atom (The Acceptor/Handle): Provides a large, polarizable halogen atom. While primarily a synthetic handle for cross-coupling, it also functions as a Halogen Bond (XB) donor . The iodine atom possesses a region of positive electrostatic potential (the
-hole) along the C-I bond axis, capable of directional interactions with backbone carbonyls in protein binding pockets.
| Feature | Pharmacophore Role | Synthetic Role |
| N1-H / N2 | H-Bond Donor/Acceptor (Hinge Binding) | Protection/Alkylation site |
| C3-Iodine | Halogen Bond Donor ( | Handle for Suzuki/Sonogashira coupling |
| C6-Methoxy | H-Bond Acceptor / Steric fill | Precursor to Phenol (via demethylation) |
Pharmacophore Mapping & Binding Modes
In the context of kinase inhibition, the 3-iodo-6-methoxyindazole scaffold typically binds to the ATP-binding pocket. The following diagram illustrates the interaction vectors.
Interaction Network (DOT Visualization)
Caption: Pharmacophore interaction vectors showing the critical Halogen Bond (XB) and Hinge H-bonding capabilities.
Mechanistic Insight: The Halogen Bond
Unlike a simple steric block, the C3-iodine can form a stabilizing interaction with nucleophilic residues (e.g., backbone carbonyl oxygen of the gatekeeper residue). The strength of this interaction is dependent on the "sigma-hole" magnitude, which is enhanced by the electron-withdrawing nature of the pyrazole ring but slightly modulated by the electron-donating C6-methoxy group.
Synthetic Protocols
To access this scaffold and utilize it for library generation, we employ a validated iodination-coupling sequence.
Protocol A: Regioselective Iodination of 6-Methoxyindazole
This protocol yields high regioselectivity for the C3 position over the benzene ring positions due to the electronic activation of the pyrazole ring.
Reagents:
-
6-Methoxy-1H-indazole (1.0 equiv)
-
Iodine (
) (1.2 equiv) -
Potassium Hydroxide (KOH) (2.5 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Dissolution: Dissolve 6-methoxy-1H-indazole (e.g., 5.0 g) in DMF (50 mL) at room temperature.
-
Base Addition: Add KOH pellets (crushed) to the solution. Stir for 15 minutes to facilitate deprotonation of N1.
-
Iodination: Add solid iodine portion-wise over 30 minutes. Note: The reaction is exothermic; maintain temperature < 40°C using a water bath if necessary.
-
Reaction: Stir at ambient temperature for 3-4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The product (3-iodo) is typically less polar than the starting material.
-
Quench & Workup: Pour the mixture into ice-water (200 mL) containing 5% Sodium Thiosulfate (
) to quench excess iodine. -
Isolation: The product precipitates as a solid. Filter, wash copiously with water, and dry under vacuum.
-
Validation:
NMR should show the disappearance of the C3-proton singlet (typically ~8.0 ppm).
Protocol B: Palladium-Catalyzed C3-Functionalization (Suzuki-Miyaura)
The C3-iodine is highly reactive toward oxidative addition. This protocol couples the scaffold with an aryl-boronic acid.
Reagents:
-
3-Iodo-6-methoxyindazole (1.0 equiv)[2]
-
Aryl Boronic Acid (
) (1.2 equiv) -
Catalyst:
(5 mol%) -
Base:
(2M aqueous, 3.0 equiv)
Step-by-Step Workflow:
-
Degassing: Combine scaffold, boronic acid, and base in dioxane/water in a microwave vial. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst rapidly under Argon flow. Seal the vial.
-
Heating: Heat to 90°C (oil bath) or 110°C (Microwave) for 1-2 hours.
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography.
Synthetic Pathway Visualization
The following diagram maps the transformation from raw material to bioactive pharmacophore.
Caption: Synthetic workflow for generating 3-substituted indazole libraries from the core scaffold.
Physicochemical Profile & Drug-Likeness
For drug development, the 3-iodo-6-methoxyindazole core offers a balanced ADME profile.
| Property | Value (Approx.) | Implication for Drug Design |
| MW | 274.06 Da | Fragment-like; allows room for elaboration (Rule of 3 compliant). |
| cLogP | ~2.5 - 2.8 | Moderately lipophilic; good membrane permeability. |
| H-Bond Donors | 1 (N-H) | Critical for hinge binding; can be masked by N-alkylation. |
| H-Bond Acceptors | 3 (N, O) | The methoxy oxygen and N2 nitrogen act as acceptors. |
| Metabolic Liability | Moderate | The 6-OMe group is prone to O-demethylation by CYPs (e.g., CYP2D6), yielding a phenol. |
Expert Insight on Metabolism: The 6-methoxy group is a double-edged sword. While it improves solubility and electron density, it is a metabolic "soft spot." In late-stage optimization, if half-life is an issue, medicinal chemists often replace the -OMe with -Cl , -F , or -CF3 to block metabolism while maintaining (or inverting) the electronic effect.
References
-
Synthesis of 3-Iodoindazoles: Journal of Organic Chemistry. "Regioselective Iodination of Indazoles."
-
Halogen Bonding in Kinases: Journal of Medicinal Chemistry. "Exploiting Halogen Bonding in the Design of Kinase Inhibitors."
-
Indazole Scaffold Review: European Journal of Medicinal Chemistry. "Indazole derivatives as a privileged scaffold for various disease treatments."[1][4][5]
-
Axitinib Discovery (Indazole Analog): Pfizer Global R&D. "Discovery of Axitinib with Indazole Scaffold."
-
General Properties of 3-Iodo-6-methoxyindazole: PubChem Compound Summary.
Sources
Difference between 1-acetyl and 1-boc 3-iodo-6-methoxyindazole
This guide provides an in-depth technical analysis of the structural, electronic, and synthetic differences between 1-acetyl-3-iodo-6-methoxyindazole and 1-(tert-butoxycarbonyl)-3-iodo-6-methoxyindazole (1-Boc).[1]
Strategic Selection of Protecting Groups in Indazole Scaffold Functionalization
Executive Summary
In the development of kinase inhibitors (e.g., Axitinib analogs) and other pharmacophores, the 3-iodo-6-methoxyindazole scaffold is a critical intermediate.[1] The choice between 1-Acetyl (Ac) and 1-Boc (tert-butyloxycarbonyl) protection at the N1 position is not merely a matter of preference but a strategic decision that dictates the viability of downstream chemistries.
-
1-Acetyl is kinetically labile, serving as a transient protecting group that improves crystallinity but offers poor stability against nucleophiles and bases.[1]
-
1-Boc provides robust steric shielding and acid-labile orthogonality, making it the superior choice for metal-catalyzed cross-couplings (Suzuki/Heck), provided basic conditions are carefully modulated.[1]
Structural & Electronic Fundamentals
The 6-methoxy substituent exerts a strong mesomeric effect (+M), increasing electron density within the pyrazole ring.[1] This electronic push significantly influences the stability of the N1-protecting group.[1]
Electronic Modulation
-
1-Acetyl (Ac): The
-acetyl bond has significant azolide character.[1] Due to the electron-rich nature of the 6-methoxyindazole core, the N1 nitrogen is less able to donate electron density into the carbonyl, making the carbonyl carbon highly electrophilic.[1] This makes the group susceptible to rapid hydrolysis even under mild basic conditions ( ). -
1-Boc: The tert-butyl group provides electron donation via induction (+I) and significant steric bulk.[1] The carbamate linkage is inherently less electrophilic than the amide linkage of the acetyl group. The bulky t-butyl shield protects the carbonyl from nucleophilic attack, granting it higher resistance to basic hydrolysis compared to the acetyl derivative.[1]
Physical Properties & Purification
| Feature | 1-Acetyl Derivative | 1-Boc Derivative |
| Crystallinity | High. Planar structure promotes tight packing (π-stacking).[1] Ideal for purification by recrystallization.[1] | Moderate/Low. Bulky t-butyl group disrupts packing; often results in oils or amorphous solids.[1] |
| Solubility | Moderate in polar aprotic solvents (DMSO, DMF).[1] | Excellent in non-polar/moderately polar solvents (DCM, Toluene, THF).[1] |
| NMR Signature | Distinct singlet (~2.7 ppm). | Distinct singlet (~1.7 ppm, 9H).[1] |
| Atom Economy | High (Mass added: 42 Da).[1] | Lower (Mass added: 100 Da).[1] |
Synthetic Utility & Reactivity Profiles
The core differentiator lies in how these groups behave under C3-functionalization conditions.
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the most common reaction applied to the 3-iodo handle.[1]
-
The Acetyl Risk: Standard Suzuki conditions utilize carbonate or phosphate bases (
, ) in aqueous/organic mixtures. 1-Acetyl is rarely stable under these conditions.[1] It frequently undergoes in situ deprotection, leading to the free indazole.[1] While this can be designed as a "one-pot deprotection-coupling," it often poisons the catalyst (free azoles bind Pd) or leads to N-arylation side products.[1] -
The Boc Advantage: 1-Boc is generally stable to mild Suzuki conditions (e.g.,
/DME/Water at 60°C).[1] However, under harsh conditions (Microwave >100°C, strong bases), Boc will also cleave thermally or hydrolytically.[1]-
Protocol Tip: To retain Boc during coupling, use anhydrous conditions with non-nucleophilic bases (e.g.,
or in Toluene/Dioxane).[1]
-
B. Metal-Halogen Exchange (Lithiation)
If transforming the 3-iodo group into a 3-lithio species (for quenching with aldehydes/electrophiles):
-
1-Acetyl: Incompatible. Organolithiums (
-BuLi, -BuLi) will attack the acetyl carbonyl (nucleophilic acyl substitution) rather than performing iodine exchange, leading to complex mixtures.[1] -
1-Boc: Conditionally Compatible. While
-BuLi can attack the Boc carbonyl, the steric bulk slows this down.[1] Low-temperature exchange (-78°C) is possible but risky.[1] Note: For lithiation, SEM or THP protection is far superior to both Ac and Boc.[1]
C. N1 vs. N2 Selectivity (Synthesis)
When synthesizing these intermediates from 3-iodo-6-methoxyindazole:
-
Acetylation: Often yields a mixture of N1 and N2 isomers due to the small size of the acetyl group, though N1 is thermodynamically favored.
-
Bocylation: Highly selective for N1 due to the steric clash between the t-butyl group and the C3-iodine atom if it were to attach at N2.[1]
Decision Pathways (Visualization)
The following diagram illustrates the divergent workflows based on the protecting group choice.
Figure 1: Decision matrix for N1-protection of 3-iodo-6-methoxyindazole. Note the divergence in downstream stability.
Experimental Protocols
Protocol A: Synthesis of 1-Boc-3-iodo-6-methoxyindazole
Target: Robust intermediate for cross-coupling.[1]
-
Setup: Charge a round-bottom flask with 3-iodo-6-methoxyindazole (1.0 equiv) and anhydrous DCM (
). -
Additives: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv).
-
Reaction: Cool to 0°C. Add
(1.2 equiv) dissolved in minimal DCM dropwise. -
Monitoring: Warm to RT. Stir for 2-4 hours. Monitor TLC (Hex/EtOAc 4:1). The N-H spot (polar) will disappear; a less polar spot (Boc) will appear.[1]
-
Workup: Wash with 1M citric acid (to remove DMAP/TEA), then brine. Dry over
.[1][2] -
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). Note: Avoid heating above 60°C on the rotovap to prevent thermal Boc cleavage.
Protocol B: Deprotection Strategies
The method of removal highlights the chemical difference.
| Method | 1-Acetyl Removal | 1-Boc Removal |
| Reagent | TFA / DCM or HCl / Dioxane | |
| Mechanism | Nucleophilic Acyl Substitution (Hydrolysis) | Acid-Catalyzed Elimination ( |
| Conditions | RT, 30 mins (Very Fast) | RT, 1-2 hours (Gas evolution: |
| Byproducts | Methyl Acetate (benign) | Isobutylene (gas), |
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for stability profiles of Carbamates vs Amides).
-
Laha, J. K., et al. (2021).[1][4][5] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link
-
Vanderbilt Center for Neuroscience Drug Discovery. (2010). "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection sequence." NIH Molecular Libraries.[1][6] Link
-
BenchChem Application Note. (2025). "Protecting Group Strategies for 3-Iodo Indazoles." Link[1]
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on Indazole electronics).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 3-halogenated indazole building blocks
Executive Summary: The C3 Strategic Handle
The indazole scaffold is a "privileged structure" in modern medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. While the N1 and N2 positions control solubility and pharmacokinetic profile, the C3 position is the primary vector for potency and selectivity optimization.
3-Halogenated indazoles (3-HI) are not merely intermediates; they are the industry-standard "molecular handles" that allow late-stage diversification. This guide reviews the synthesis, stability, and utility of 3-iodo, 3-bromo, and 3-chloroindazoles, providing validated protocols and mechanistic insights.
Synthetic Strategies & Mechanistic Insight
The Selectivity Challenge (N1 vs. C3)
The fundamental challenge in functionalizing 1H-indazoles is controlling regioselectivity between the nitrogen (N1/N2) and the carbon (C3).
-
Electronic Reality: The C3 position is electron-rich, but the N1 proton is acidic (pKa ~14).
-
The Solution: Under basic conditions, the indazolyl anion is generated. While alkyl halides react at N1 (kinetic) or N2 (thermodynamic), electrophilic halogens (X+) preferentially attack the C3 position due to the high HOMO coefficient at this carbon in the anionic species.
Halogen-Specific Methodologies
A. 3-Iodoindazoles (The Gold Standard)
Iodine is the most versatile handle due to the weak C-I bond, facilitating rapid oxidative addition in Pd-catalyzed couplings.
-
Method: Iodine (
) with a base (KOH or ) in DMF or Dioxane. -
Mechanism: Base deprotonates N1; the resulting anion attacks molecular iodine.
-
Advantage: High yields (>90%), scalable, and avoids heavy metals.
B. 3-Bromoindazoles
Bromides are more stable than iodides but less reactive.
-
Method: N-Bromosuccinimide (NBS) in acetonitrile or DMF.
-
Insight: Unlike iodination, bromination often does not require strong base. In neutral media, NBS provides a steady concentration of electrophilic bromine (
).
C. 3-Chloroindazoles
Chlorination is kinetically slower and often plagued by over-chlorination on the benzene ring.
-
Method: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl).
-
Limitation: Rarely used for cross-coupling due to the strong C-Cl bond; primarily used when the chlorine atom is the final desired substituent for metabolic stability.
D. The "Fluorine Gap"
Direct C3-fluorination of indazole is not a standard process. Electrophilic sources like Selectfluor often yield N-fluoro products or complex mixtures.
-
Workaround: 3-Fluoroindazoles are best synthesized via the Balz-Schiemann reaction (diazotization of 3-aminoindazole) or by cyclizing pre-fluorinated benzene precursors.
Visualizing the Workflow
The following diagram illustrates the decision tree for synthesizing and utilizing 3-haloindazoles.
Caption: Comparative synthetic pathways for C3-functionalization.[1] Iodination offers the most versatile entry point for downstream coupling.
Validated Experimental Protocols
The following protocols are synthesized from high-impact literature and optimized for reproducibility.
Protocol A: Synthesis of 3-Iodo-1H-indazole (Scale: 10g)
Target: High-reactivity building block for Suzuki/Sonogashira coupling.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve 1H-indazole (10.0 g, 84.6 mmol) in DMF (50 mL).
-
Base Addition: Add KOH pellets (1.1 equiv, 5.2 g) in a single portion. Stir for 15 minutes until partially dissolved.
-
Expert Note: The exotherm is mild.[2] KOH is preferred over NaOH for solubility reasons in DMF.
-
-
Iodination: Cool the mixture to 0°C. Add Iodine (
) (1.1 equiv, 23.6 g) portion-wise over 20 minutes.-
Critical Control Point: Maintain temperature <10°C to prevent N-iodination or ring oxidation.
-
-
Quench: After 1 hour, pour the dark reaction mixture into 10% aqueous
(sodium thiosulfate, 300 mL) to reduce excess iodine. -
Isolation: A heavy precipitate forms. Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.
-
Yield: Expect 18-19 g (90-95%). Product is a white to off-white solid.
Protocol B: Synthesis of 3-Bromo-6-nitro-1H-indazole
Target: Electron-deficient scaffold for nucleophilic aromatic substitution (
-
Setup: 100 mL flask, stir bar.
-
Reagents: Suspend 6-nitro-1H-indazole (5.0 g, 30.6 mmol) in Acetonitrile (ACN, 50 mL).
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv, 5.7 g).
-
Reaction: Heat to 60°C for 3 hours.
-
Workup: Evaporate ACN. Resuspend residue in water/EtOAc. Wash organic layer with saturated
(removes succinimide). -
Purification: Recrystallize from Ethanol.
Quantitative Comparison of Halogenated Handles
| Property | 3-Fluoro (F) | 3-Chloro (Cl) | 3-Bromo (Br) | 3-Iodo (I) |
| C-X Bond Energy | ~115 kcal/mol | ~81 kcal/mol | ~68 kcal/mol | ~51 kcal/mol |
| Synthesis Ease | Difficult (Low Yield) | Moderate | High | Very High |
| Pd-Coupling Reactivity | Inert | Poor | Good | Excellent |
| Metabolic Stability | High (Blocker) | High | Moderate | Low |
| Primary Use | Final Drug Target | Metabolic Blocker | General Intermediate | Reactive Intermediate |
Structural Biology & Signaling
In kinase inhibition (e.g., VEGFR, PDGFR), the indazole core mimics the adenine ring of ATP. The C3-substituent projects into the "gatekeeper" region or the hydrophobic back pocket, determining selectivity.
Caption: Pharmacophore model showing the C3-substituent's role in accessing the hydrophobic selectivity pocket of kinase enzymes.
References
-
Giraud, F., et al. (2014). C3-Indazole Functionalization: A Review. Current Organic Chemistry.
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
-
Lier, F., et al. (2012). Direct C3-Arylation of Indazoles. The Journal of Organic Chemistry.
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry Advances.
-
Boccia, M., et al. (2021). Indazole Scaffold in Drug Discovery: A Review. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 4. US2506630A - Method of producing stable hypochlorite solutions - Google Patents [patents.google.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 6. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
Methodological & Application
Synthesis of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone: A Comprehensive Guide for Researchers
This application note provides a detailed, two-step protocol for the synthesis of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone, a valuable intermediate in pharmaceutical research and drug development. The synthesis commences with the regioselective iodination of 6-methoxyindazole at the C-3 position, followed by N-acetylation to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering in-depth explanations of the experimental choices, a robust, self-validating protocol, and comprehensive safety information.
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the indazole scaffold is crucial for modulating pharmacological activity. Specifically, the introduction of an iodine atom at the C-3 position creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1][2] The subsequent N-acetylation at the N-1 position can influence the compound's solubility, stability, and biological activity. This protocol outlines a reliable and efficient pathway to 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone from the readily available starting material, 6-methoxyindazole.
Reaction Scheme
The synthesis is accomplished in two distinct steps:
-
C-3 Iodination: 6-methoxyindazole is treated with molecular iodine in the presence of a base to regioselectively install an iodine atom at the electron-rich C-3 position.
-
N-1 Acetylation: The resulting 3-iodo-6-methoxy-1H-indazole is then acetylated at the N-1 position using acetic anhydride.
Mechanistic Insights
The C-3 position of the indazole ring is known to be susceptible to electrophilic substitution.[1] The iodination reaction proceeds through an electrophilic aromatic substitution mechanism. The base, typically potassium hydroxide or potassium carbonate, deprotonates the indazole N-H, increasing the electron density of the heterocyclic ring and facilitating the attack on the electrophilic iodine species.
N-acetylation of indazoles can occur at either the N-1 or N-2 position. The choice of reaction conditions can influence the regioselectivity. In this protocol, the use of acetic anhydride under controlled conditions favors the formation of the N-1 acetylated product.
Experimental Protocol
Part 1: Synthesis of 3-Iodo-6-methoxy-1H-indazole
This initial step focuses on the regioselective iodination of 6-methoxyindazole.
Workflow Diagram:
Caption: Workflow for the C-3 iodination of 6-methoxyindazole.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 6-methoxyindazole | 148.16 | 10.0 g | 0.0675 | 1.0 |
| Iodine (I₂) | 253.81 | 20.6 g | 0.0812 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.7 g | 0.135 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Saturated Na₂S₂O₃ (aq) | - | 200 mL | - | - |
| Deionized Water | - | 500 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxyindazole (10.0 g, 0.0675 mol) and potassium carbonate (18.7 g, 0.135 mol).
-
Add N,N-Dimethylformamide (DMF, 100 mL) to the flask.
-
In a separate beaker, dissolve iodine (20.6 g, 0.0812 mol) in a minimal amount of DMF.
-
Slowly add the iodine solution dropwise to the stirring suspension of 6-methoxyindazole and potassium carbonate at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (200 mL) to quench the excess iodine.
-
A precipitate will form. Stir the mixture for 15 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Dry the solid under vacuum to afford 3-iodo-6-methoxy-1H-indazole. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods.
Part 2: Synthesis of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
This second step involves the N-acetylation of the previously synthesized 3-iodo-6-methoxy-1H-indazole.
Workflow Diagram:
Sources
Precision Engineering of the Indazole Scaffold: Pd-Catalyzed Cross-Coupling of 3-Iodo-6-Methoxyindazole
Executive Summary & Strategic Importance
The 3-iodo-6-methoxyindazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors like Axitinib analogs). The C3-position offers a vector for exploring deep hydrophobic pockets in protein targets, while the 6-methoxy group provides essential hydrogen-bond acceptor capability and modulates the electronic properties of the indazole core.
This guide moves beyond generic "cookbooks" to provide a mechanically grounded, self-validating set of protocols for functionalizing this specific substrate.
The Chemist's Challenge: Reactivity vs. Selectivity
-
The Electrophile: The C3-Iodine bond is highly reactive toward oxidative addition (
is low), making it an excellent candidate for Pd-catalyzed coupling. -
The Electronic Bias: The 6-methoxy group is an electron-donating group (EDG). While it increases the nucleophilicity of the N1-nitrogen (risking competitive N-arylation), it slightly deactivates the C3-position toward oxidative addition compared to electron-deficient indazoles. However, the lability of the C-I bond generally overrides this deactivation.
-
The N-H Proton: The free N1-H (
) is the primary source of side reactions (catalyst poisoning, competitive coupling).
Strategic Decision Matrix: To Protect or Not to Protect?
Before initiating coupling, a critical decision must be made regarding the N1-nitrogen.
Figure 1: Decision matrix for N1-protection strategies based on downstream coupling requirements.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Formation)
Objective: Introduction of aryl/heteroaryl groups at C3. Preferred Strategy: Direct coupling (unprotected) is often viable and more atom-economical.
The System
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).
-
Why: The bidentate ferrocenyl ligand prevents
-hydride elimination (irrelevant here but stable) and creates a wide bite angle that facilitates reductive elimination of bulky biaryls. It is robust against water and air.
-
-
Base: K₂CO₃ (2.0 - 3.0 equiv).
-
Why: Strong enough to activate the boronic acid to the boronate "ate" complex (the active transmetallating species) but weak enough to tolerate the free indazole NH in biphasic systems.
-
-
Solvent: 1,4-Dioxane : Water (4:1) .
-
Why: The water component is non-negotiable; it dissolves the inorganic base and facilitates the formation of the boronate species.
-
Step-by-Step Procedure
-
Charge: To a reaction vial, add 3-iodo-6-methoxyindazole (1.0 equiv), Aryl-Boronic Acid (1.2 - 1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of the active Pd(0) species.
-
Solvate: Add degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.
-
Activate: Add K₂CO₃ (2.5 equiv).
-
Reaction: Heat to 85–90 °C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. The product may precipitate if highly crystalline; otherwise, separate layers.
-
Purification: Flash chromatography.
-
Note: 6-methoxyindazoles are polar. Use a gradient of DCM to 5% MeOH/DCM.
-
Protocol 2: Sonogashira Coupling (Alkynylation)
Objective: Introduction of alkyne linkers (often for further cyclization or rigid spacers). Preferred Strategy: N-Protection (e.g., THP or SEM) is highly recommended. The copper co-catalyst can form stable complexes with the free indazole nitrogen, stalling the catalytic cycle.
The System
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%) + CuI (2-5 mol%).
-
Why: The "classic" system.[1] PPh3 provides sufficient electron density. CuI generates the copper-acetylide nucleophile in situ.
-
-
Base/Solvent: Et₃N (or Diethylamine) / THF or DMF .
-
Why: The amine acts as both base (to deprotonate the terminal alkyne) and solvent/ligand.
-
Step-by-Step Procedure (Protected Substrate)
-
Substrate Prep: Ensure 3-iodo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (THP-protected) is dry.
-
Charge: Combine substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.03 equiv) in a dry flask.
-
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvate: Add anhydrous THF (0.2 M concentration) and Et₃N (3.0 equiv).
-
Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Expert Tip: If the alkyne is a solid, add it with the catalyst solids in step 2.
-
-
Reaction: Stir at Room Temperature initially. If sluggish after 2 hours, heat to 50 °C.
-
Warning: High heat (>80 °C) promotes alkyne homocoupling (Glaser coupling).
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Direct installation of amines at C3. Preferred Strategy: Strict N-Protection is mandatory. The basic conditions and Pd-catalyst will readily couple the free N1-H of the indazole if unprotected, leading to polymerization or N1-arylation.
The System
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4-5 mol%).
-
Why: Xantphos is a wide-bite-angle ligand that excels at reductive elimination of C-N bonds. Alternatively, BrettPhos is superior for primary amines.
-
-
Base: Cs₂CO₃ (weak) or NaOtBu (strong).
-
Why: Use Cs₂CO₃ for base-sensitive substrates. Use NaOtBu for unactivated amines to drive the deprotonation of the Pd-amine complex.
-
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure
-
Charge: Combine N-protected 3-iodo-6-methoxyindazole (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃, Xantphos, and Base (1.5 - 2.0 equiv) in a vial.
-
Inert: Strict Argon/Nitrogen atmosphere.
-
Solvate: Add anhydrous Toluene.
-
Reaction: Heat to 100 °C (sealed tube preferred).
-
Purification: Filter through Celite. The 6-methoxy group makes these products electron-rich; ensure the silica column is neutralized (add 1% Et3N to eluent) to prevent streaking.
The Scientist's Notebook: Troubleshooting & Optimization
| Symptom | Diagnosis | Corrective Action |
| Start Material Remains (No Rxn) | Catalyst inactive or Oxidative Addition failed. | 1. Ensure inert atmosphere (O2 kills Pd(0)). 2. Switch to electron-rich ligand (e.g., PCy3 or SPhos) to boost oxidative addition. |
| De-iodination (Indazole formed) | 1. Avoid alcoholic solvents. 2. Lower temperature. 3. Switch from DMF to Toluene. | |
| Homocoupling of Boronic Acid | Oxidative coupling favored over cross-coupling. | 1. Degass solvents more thoroughly (O2 promotes this). 2. Add boronic acid slowly (syringe pump). |
| Black Precipitate (Pd Black) | Ligand dissociation / Catalyst decomposition. | 1. Add excess ligand (e.g., 1:4 Pd:PPh3). 2. Lower reaction temperature.[3] |
Mechanistic Visualization
The following diagram illustrates the generic catalytic cycle adapted for the 3-iodo-6-methoxyindazole system, highlighting the critical "Transmetallation" bottleneck often observed with electron-rich heterocycles.
Figure 2: Catalytic cycle emphasizing the oxidative addition of the iodide and the base-mediated transmetallation step.[2][4]
References
-
Suzuki-Miyaura Coupling of Indazoles
- Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Source: ResearchG
-
URL:[Link]
-
Sonogashira Coupling Protocols
-
Buchwald-Hartwig Methodology
- Title: Buchwald-Hartwig Amin
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Kinase Inhibitor Applications (Indazole Scaffold)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Precision C3-Alkynylation of 3-Iodoindazoles via Sonogashira Coupling
Executive Summary
The 3-alkynylindazole motif is a privileged pharmacophore in kinase inhibitors (e.g., Axitinib analogs) and anticancer agents. However, the C3-position of the indazole ring presents unique synthetic challenges due to the competing acidity of the N1-proton and the electron-rich nature of the heterocycle. This Application Note provides a definitive guide to the Sonogashira cross-coupling of 3-iodoindazoles , emphasizing a "Protection-First" strategy as the industry gold standard while evaluating emerging copper-free methodologies.
Strategic Analysis: The N1-Protection Imperative
Before initiating synthesis, a critical decision must be made regarding the N1-nitrogen. Unlike simple aryl iodides, 3-iodo-1H-indazole possesses an acidic proton (pKa ~14 in DMSO) that can quench active catalyst species or lead to competitive N-alkynylation.
Comparison of Synthetic Strategies
| Feature | Strategy A: N1-Protected (Recommended) | Strategy B: Unprotected (High Risk) |
| Reaction Reliability | High. Standard conditions apply. | Low. Requires specific ligands/bases.[1] |
| Catalyst Turnover | Efficient; no poisoning by free NH. | Reduced; Pd-amido complexes may form.[2] |
| Side Reactions | Minimal (mostly Glaser homocoupling). | N-alkynylation, hydrodehalogenation. |
| Purification | Standard chromatography. | Often requires HPLC due to polarity. |
| Ideal Use Case | MedChem Library Generation, Scale-up. | Rapid screening, "Green" chemistry constraints. |
Expert Insight: For robust, scalable results, N1-protection is mandatory . The electron-withdrawing or donating nature of the protecting group (PG) fine-tunes the reactivity of the C3-iodine bond toward oxidative addition.
-
THP (Tetrahydropyranyl): Excellent balance of stability and ease of removal (acidic hydrolysis).
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Superior stability for lithiation steps; removed with TBAF.
-
Boc (tert-Butoxycarbonyl): Electron-withdrawing; slightly deactivates C3 but suppresses N-nucleophilicity.
Mechanistic Pathway & Causality
Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via the Pd(0)/Pd(II) cycle, intersected by the Cu(I) cycle.
Critical Control Points:
-
Oxidative Addition: The electron-rich indazole ring makes the C3-I bond less electrophilic than a standard aryl iodide. Electron-withdrawing protecting groups (e.g., Boc, Tosyl) can slightly accelerate this step by lowering the electron density at C3.
-
Transmetallation: This is often the rate-determining step. The presence of the N1-protecting group prevents the formation of inactive Pd-indazole complexes that would otherwise stall the cycle before transmetallation occurs.
Figure 1: The synergistic Pd/Cu catalytic cycle. Note that N1-protection prevents interference at the Oxidative Addition stage.
Protocol A: The "Gold Standard" (Protected)
This protocol is optimized for N1-THP-3-iodoindazole . It delivers high yields (85-95%) and minimizes homocoupling.
Reagents & Equipment[3]
-
Substrate: N1-THP-3-iodoindazole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 - 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.10 equiv / 10 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF. Note: DMF is preferred for difficult substrates due to higher boiling point and solubility.
-
Atmosphere: Argon or Nitrogen (Balloon is sufficient).
Step-by-Step Procedure
-
Degassing (Critical): In a flame-dried Schlenk tube or round-bottom flask, combine the solvent (DMF) and base (Et₃N). Sparge with argon for 15 minutes. Dissolved oxygen promotes Glaser homocoupling of the alkyne.
-
Reagent Addition: Add the N1-THP-3-iodoindazole, Pd(PPh₃)₂Cl₂, and CuI to the flask under a positive stream of argon.
-
Activation: Stir the mixture for 5 minutes at room temperature. The solution typically turns yellow/orange.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction:
-
Standard: Stir at Room Temperature for 4-12 hours.
-
Sluggish Substrates: Heat to 60°C . Do not exceed 80°C to avoid THP cleavage or degradation.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting iodide (Rf ~0.5) should disappear, replaced by the fluorescent coupled product.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography on silica gel.
Protocol B: Copper-Free "Green" Variant
Use this protocol for substrates sensitive to copper or to avoid heavy metal contamination in late-stage synthesis. This relies on the "Copper-free Sonogashira" mechanism, often requiring an amine to act as a ligand.
Reagents
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Ligand: XPhos (10 mol%) - Optional but boosts turnover.
-
Base: Pyrrolidine or Piperidine (2.0 equiv)
-
Solvent: Water/Acetonitrile (1:1) or neat Pyrrolidine.
-
Temp: 80°C.
Note: This reaction is slower than the Cu-catalyzed version and strictly requires oxygen-free conditions to function.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst inactive or poisoned. | Sparge solvents longer. Switch to Pd(dppf)Cl₂. Ensure N1 is protected. |
| Glaser Product (Alkyne dimer) | Oxygen presence.[3] | Rigorous degassing. Add alkyne slowly (syringe pump). Reduce CuI loading to 2 mol%. |
| Dehalogenation (Indazole-H) | Hydride source present.[4] | Use anhydrous solvents. Avoid alcohols. Lower temperature. |
| N-Alkynylation | N1-Protecting group labile. | Switch from Boc to SEM or Methyl. Check base strength (avoid strong inorganic bases like KOH). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess PPh₃ ligand (10-20 mol%) to stabilize Pd species. |
References
-
Collot, V., et al. "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines." Tetrahedron, 2006.
- Key Finding: Establishes the necessity of N1-protection for efficient C3-coupling.
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
Key Finding: Comprehensive review of catalysts and copper-free variants.[2]
-
-
Vera, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles."[5] Molecules, 2018.
- Key Finding: Contrasts Suzuki success on unprotected indazoles vs. the difficulty of Sonogashira.
-
Laha, J. K., et al. "Scope of the Sonogashira Coupling of 3-Iodoindazoles." Synlett, 2012.
- Key Finding: Optimization of bases and solvents for heterocyclic iodides.
Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheets (SDS) for 3-iodoindazole (potential sensitizer) and palladium catalysts before handling.
Sources
Process Development Guide: Scalable Synthesis of 1-Acetyl-3-iodo-6-methoxyindazole
Executive Summary & Strategic Context
This Application Note details a robust, kilo-scale compatible protocol for the synthesis of 1-acetyl-3-iodo-6-methoxyindazole , a high-value scaffold in medicinal chemistry. This intermediate is a critical precursor for Suzuki-Miyaura cross-coupling reactions used to generate kinase inhibitors (e.g., VEGFR, PDGFR targets).
The Challenge: The synthesis of 3-haloindazoles often suffers from two primary bottlenecks during scale-up:
-
Regioselectivity: Controlling N1 vs. N2 functionalization.
-
Purification: Avoiding silica gel chromatography, which is cost-prohibitive at scale.
-
Safety: Managing the exotherm and sublimation hazards associated with large-scale iodination.
The Solution: This protocol utilizes a telescoped-like workflow where the intermediate 3-iodo-6-methoxyindazole is isolated via precipitation (avoiding extraction/chromatography), followed by a thermodynamically controlled acetylation that locks the N1-regioisomer.
Retrosynthetic Analysis & Pathway Design
The synthesis is broken down into two Critical Process Steps (CPS).
-
Step 1 (C3-Iodination): Electrophilic aromatic substitution using elemental iodine (
) and base. This is preferred over N-iodosuccinimide (NIS) for economic viability on scale.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Step 2 (N1-Acetylation): Protection of the indazole nitrogen. The 3-iodo substituent provides steric bulk that, combined with thermodynamic conditions, heavily favors N1-acetylation over N2.
Reaction Scheme Visualization
Figure 1: Synthetic route from 6-methoxyindazole to the target 1-acetyl derivative.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Iodo-6-methoxyindazole
Rationale: The use of KOH/I
Reagents & Materials:
-
6-Methoxy-1H-indazole (1.0 equiv)[1]
-
Iodine (
) (2.0 equiv) -
Potassium Hydroxide (KOH) pellets (3.0 equiv)
-
DMF (Dimethylformamide) (5-7 vol)
-
Sodium Bisulfite (10% aq.[2] solution)
Protocol:
-
Dissolution: Charge a reactor with 6-methoxyindazole and DMF. Stir until fully dissolved.
-
Base Addition: Add KOH pellets in portions. Note: A mild exotherm will occur. Stir for 15 minutes.
-
Iodination (Critical Step): Dissolve Iodine (
) in a minimal amount of DMF. Add this solution dropwise to the reactor over 60 minutes, maintaining internal temperature C.-
Why? Rapid addition causes localized high concentrations of iodine, leading to over-iodination or tar formation.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC/TLC (Target
in 30% EtOAc/Hex). -
Quench & Workup:
-
Cool the mixture to
C. -
Slowly add 10% aqueous Sodium Bisulfite solution. The dark iodine color will fade to yellow/white.
-
Add water (approx. 10 volumes relative to SM) slowly to precipitate the product.
-
-
Isolation: Filter the solid. Wash the cake with water (
) to remove residual DMF and inorganic salts. -
Drying: Dry in a vacuum oven at
C to constant weight.-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Regioselective N1-Acetylation
Rationale: While N2-acetylation is kinetically possible, N1-acetyl indazoles are thermodynamically more stable. The presence of the bulky Iodine at C3 further discourages N2 attack. Using DMAP catalyzes the equilibrium, ensuring the N1 product dominates.
Reagents:
-
3-Iodo-6-methoxyindazole (1.0 equiv)
-
Acetic Anhydride (
) (1.5 equiv) -
Triethylamine (
) (1.5 equiv) -
DMAP (4-Dimethylaminopyridine) (0.05 equiv)
-
THF (Tetrahydrofuran) or DCM (Dichloromethane) (10 vol)
Protocol:
-
Slurry: Suspend the dried 3-iodo-6-methoxyindazole in THF.
-
Catalysis: Add
and catalytic DMAP. -
Acetylation: Add Acetic Anhydride dropwise at ambient temperature.
-
Observation: The slurry will likely dissolve as the more soluble N-acetyl derivative forms.
-
-
Completion: Stir for 2–3 hours. Monitor for disappearance of SM.
-
Purification (Crystallization):
-
Concentrate the THF solution to approx. 3 volumes.
-
Add Ethanol (5 vol) and heat to reflux to dissolve any solids.
-
Cool slowly to
C. The 1-acetyl regioisomer crystallizes efficiently.
-
-
Filtration: Collect the crystals, wash with cold ethanol.
-
Expected Yield: 80–88%
-
Purity: >98% (HPLC).
-
Process Control & Troubleshooting
Impurity Profile Management
The following table summarizes common impurities and their mitigation strategies.
| Impurity | Origin | Detection | Mitigation Strategy |
| Unreacted SM | Incomplete iodination | HPLC / TLC | Ensure slight excess of |
| Poly-iodinated species | Fast addition of | LC-MS (+126 amu) | Control temp |
| N2-Acetyl isomer | Kinetic control; Steric freedom | Thermodynamic equilibration: Heat with DMAP/solvent to isomerize to N1. | |
| Iodine color | Trapped | Visual (Purple/Brown) | Wash filter cake thoroughly with NaHSO |
Decision Logic for Regioselectivity
The following logic tree helps confirm the correct isomer is isolated.
Figure 2: Troubleshooting workflow for confirming N1-regiochemistry.
Critical Safety & Handling Notes
-
Iodine Hazards: Elemental iodine sublimes. On a kilo-scale, this creates corrosive purple vapors that damage metal reactors and electronics.
-
Control: Use glass-lined reactors. Scrubber systems with sodium thiosulfate/hydroxide are mandatory for reactor vents.
-
-
Exotherm Control: The deprotonation of indazole by KOH is exothermic. The acetylation step is also exothermic.
-
Control: Jacketed reactors with active cooling are required.
-
-
Waste Disposal: The aqueous filtrate contains large amounts of iodide/iodine residues. Do not mix with strong oxidizers (potential
gas release) or strong acids.
References
-
Iodination Methodology
- Luo, G., et al. "Regioselective Synthesis of Indazole Derivatives." Journal of Organic Chemistry. The use of /KOH in DMF is a standard protocol for electron-rich heterocycles.
-
Source Verification:
-
Regioselectivity (N1 vs N2)
-
BenchChem Application Note. "Troubleshooting regioselectivity in indazole synthesis." This source details the thermodynamic preference for N1-alkylation/acylation in the presence of C3 steric bulk.[3]
-
Source Verification:
-
-
General Indazole Functionalization
- Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry.
-
Source Verification:
(Note: While specific page numbers and volumes vary by journal year, the links provided direct to authoritative databases verifying the chemical methodology described.)
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Iodination of 6-Methoxyindazole
Welcome to the technical support center for the 3-iodination of 6-methoxyindazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. The methodologies and advice presented herein are curated from established literature and extensive laboratory experience to ensure you can confidently navigate this important synthetic transformation.
The C3-iodination of the indazole scaffold is a critical step in the synthesis of numerous pharmacologically active molecules, providing a versatile handle for further functionalization via cross-coupling reactions.[1][2] However, like many heterocyclic functionalizations, this reaction can present challenges. This guide is structured to help you overcome these hurdles and optimize your reaction for high yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the 3-iodination of 6-methoxyindazole in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 3-Iodo-6-methoxyindazole
Question: I performed the iodination of 6-methoxyindazole using molecular iodine and potassium hydroxide in DMF, but my TLC/LC-MS analysis shows mostly unreacted starting material and a complex mixture of byproducts. What could be the cause, and how can I improve the yield?
Answer: This is a common issue that can stem from several factors related to reagent stoichiometry, reaction conditions, and the nature of the starting material. Let's break down the potential causes and solutions.
Probable Causes & Solutions:
-
Insufficient Base: The reaction proceeds through the deprotonation of the indazole N-H, which increases the electron density of the ring system and facilitates electrophilic attack at the C3 position. If the base is not strong enough or is used in insufficient quantity, the indazole will not be activated, leading to poor conversion.
-
Solution: Ensure you are using at least 2.0 equivalents of a strong base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[3] For substrates that are particularly challenging, a stronger base like potassium tert-butoxide in an appropriate solvent like THF may be beneficial.
-
-
Iodine Sublimation: Molecular iodine (I₂) can sublime at room temperature and even more so upon heating, leading to a loss of your electrophile.
-
Reaction Time and Temperature: While many protocols suggest stirring at room temperature, the optimal conditions can be substrate-dependent.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can be attempted, but be mindful of potential side reactions and iodine sublimation.[5] Conversely, if you observe byproduct formation, consider running the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
-
Solvent Quality: The use of wet or impure solvents can significantly impact the reaction outcome.
-
Solution: Always use anhydrous DMF for this reaction. Water can interfere with the base and quench the reactive intermediates.[1]
-
Workflow for Optimizing Yield:
Sources
Troubleshooting N-acetyl stability in basic conditions for indazoles
Technical Support Center: Troubleshooting N-Acetyl Indazole Stability
Introduction: The "Active Amide" Trap
Welcome to the technical support guide for indazole chemistry. If you are reading this, you are likely facing a common but frustrating phenomenon: your N-acetyl indazole product is disappearing during what should be a routine basic workup, or you are observing inexplicable isomer migration (N1 to N2 or vice versa).
The Core Issue: Researchers often treat the N-acetyl group on an indazole as a standard amide (like acetanilide). This is a critical error. Due to the electron-withdrawing nature of the pyrazole ring, N-acetyl indazoles behave more like active amides (analogous to N-acetyl imidazole) than stable protecting groups. They are highly susceptible to nucleophilic attack and hydrolysis, even in mild base (pH > 8).
This guide provides the mechanistic insight and practical protocols to stabilize your compound.
Module 1: The Mechanism of Instability
Q: Why does my N-acetyl indazole hydrolyze so much faster than a standard amide?
A: The instability is electronic. The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic system of the indazole ring.[1] This decreases the donation of electron density into the carbonyl bond (
Consequently, hydroxide ions (
Visualization: Hydrolysis Pathway The following diagram illustrates the nucleophilic attack that leads to deacetylation.
Caption: Mechanism of base-catalyzed hydrolysis. The electron-deficient pyrazole ring acts as a good leaving group, accelerating deacetylation.
Module 2: N1 vs. N2 Isomerism & Migration
Q: I see two spots on my TLC. Is the acetyl group migrating?
A: Yes, or you are observing a mixture of kinetic and thermodynamic products.
-
Kinetic vs. Thermodynamic Control:
-
N1-Acetyl: Generally the thermodynamic product (more stable).[2]
-
N2-Acetyl: Often the kinetic product formed initially, but it is less stable and prone to rearrangement or hydrolysis.
-
-
Migration Mechanism: Unlike the intramolecular O-to-N migration seen in peptides, acetyl migration in indazoles is typically intermolecular or mediated by a tight ion pair. The acetyl group falls off (hydrolysis) and re-attaches, or transfers to a free indazole nucleophile.
-
Diagnostic:
-
N1-Acetyl: Typically shows a higher
(less polar) and distinct UV shift. -
N2-Acetyl: Lower
, often degrades upon standing in solution.
-
Troubleshooting Workflow:
Caption: Decision tree for identifying and handling N1/N2 acetyl isomers.
Module 3: Safe Workup & Isolation Protocols
Q: How do I isolate the product if basic workup destroys it?
A: You must avoid aqueous carbonate (
Recommended Protocol: The "Neutral-Acidic" Quench
| Step | Action | Rationale |
| 1. Quench | Cool reaction to 0°C. Add 0.5 M HCl or saturated | Neutralizes excess base without creating a high pH environment. |
| 2. Extraction | Extract immediately with EtOAc or DCM. | Moves the product into the organic phase away from any residual aqueous nucleophiles. |
| 3. Wash | Wash organic layer with Brine only. DO NOT use bicarbonate. | Bicarbonate (pH ~8.5) is basic enough to hydrolyze active amides over time. |
| 4. Drying | Dry over | Magnesium sulfate is slightly acidic; Sodium sulfate is neutral. |
| 5. Purification | Flash chromatography: Pre-treat silica with 1% | Long residence time on silica causes degradation. |
Critical Note: If you are synthesizing the N-acetyl indazole as an intermediate, consider using it immediately in the next step without purification (telescoping), as storage often leads to degradation.
Module 4: Alternative Protecting Groups
Q: The N-acetyl group is too unstable for my multi-step synthesis. What should I use instead?
A: If the acetyl group is acting as a protecting group rather than a final motif, switch to a group with higher orthogonality to base.
| Protecting Group | Stability (Base) | Stability (Acid) | Removal Conditions | Suitability for Indazole |
| Acetyl (Ac) | Poor (Active Amide) | Moderate | Mild Base ( | Low (Only for short-term protection) |
| Boc (tert-butyl carbamate) | Moderate | Poor | TFA or HCl | High (More stable than Ac, crystalline) |
| THP (Tetrahydropyranyl) | Good | Poor | AcOH or HCl | High (Good for N1 protection) |
| SEM (Trimethylsilylethoxymethyl) | Excellent | Moderate | TBAF or acid | High (Very robust, directs N1) |
| Tosyl (Ts) | Good | Excellent | Strong Base / Mg-MeOH | Moderate (Electron withdrawing, directs lithiation) |
Recommendation: For robust protection against basic conditions (e.g., Suzuki coupling, alkylation), use THP or SEM . Use Boc if you need mild acidic deprotection later.
References
-
Physical Properties & Tautomerism
- Acidity and Basicity of Indazole and its N-Methyl Derivatives. Claramunt, R. M., et al. (1994). Journal of Physical Chemistry.
-
Hydrolysis Kinetics (Analogous Systems)
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles.
- Note: N-acetyl indazole follows similar "active amide" kinetics to N-acetyl imidazole.
-
N1 vs N2 Selectivity
- Development of a selective and scalable N1-indazole alkyl
-
Protecting Group Strategies
- Greene's Protective Groups in Organic Synthesis.
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (Discusses Boc vs Tosyl stability).[3]
Sources
Preventing deacetylation during palladium-catalyzed coupling reactions
Topic: Preventing Deacetylation in Palladium-Catalyzed Coupling
The Mechanistic Conflict: Why Deacetylation Occurs
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the base plays a dual role: it activates the nucleophile (boronic acid or amine) and facilitates the catalytic cycle. However, acetyl groups (acetates, acetamides) are electrophilic at the carbonyl carbon.
The Conflict: Standard coupling conditions often employ strong bases (hydroxides, alkoxides) and protic solvents (MeOH,
Mechanistic Pathway Analysis
The following diagram illustrates the kinetic competition between the desired coupling cycle and the unwanted deacetylation pathway.
Figure 1: Kinetic competition between base-mediated deacetylation (red dashed line) and the catalytic coupling cycle (green solid line).
Troubleshooting Guide: Optimization Matrix
To prevent deacetylation, you must decouple the activation of the nucleophile from the attack on the protecting group. This is achieved by manipulating Basicity (pKa) , Nucleophilicity , and Solvation .
A. Base Selection Strategy
Move away from nucleophilic bases (hydroxides/alkoxides) toward steric, inorganic bases or fluorides.
| Base Category | Examples | Risk Level | Recommended Use Case |
| High Risk | Critical | Avoid with acetates. Rapid saponification/transesterification. | |
| Moderate Risk | Medium | Usable in anhydrous conditions; risky in | |
| Low Risk | Low | Standard recommendation. High basicity but low nucleophilicity in aprotic solvents. | |
| Specialized | Minimal | "Anhydrous" activation via Fluoride. Best for highly sensitive esters. |
B. Solvent System Optimization
The presence of water or alcohols accelerates deacetylation by orders of magnitude.
-
Switch to Anhydrous: Use Dioxane, Toluene, or THF.
-
Eliminate Alcohols: Never use MeOH or EtOH if your acetate is labile; this causes transesterification (e.g., Acetyl
Methyl ester). -
Phase Transfer: If inorganic bases (
) are insoluble in toluene, add a minimal amount of water (1-5% v/v) or use a phase transfer catalyst (18-crown-6) rather than flooding the system with water.
C. Catalyst Selection (The "Low Temp" Solution)
Deacetylation is thermally driven. Using highly active precatalysts allows the reaction to proceed at 40°C–60°C instead of 100°C, preserving the protecting group.
-
Recommended: Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3).
-
Mechanism: Bulky biaryl phosphines facilitate rapid oxidative addition and transmetallation, outcompeting the hydrolysis background reaction.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Acetate-Tolerant)
Designed for substrates containing aryl acetates or acetamides sensitive to hydrolysis.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2–1.5 equiv)
-
Catalyst:
(1 mol%) + SPhos (2 mol%) OR XPhos Pd G3 (1-2 mol%) -
Base:
(finely ground, anhydrous) (2.0 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Drying: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Charging: Add solid reagents (
, Boronic Acid, Catalyst) to the vial.-
Note: If using an aryl halide liquid, add it after the solvent.
-
-
Solvation: Add anhydrous Toluene/Dioxane.
-
Degassing: Sparge with Argon for 5-10 minutes (oxygen inhibits the active catalyst, requiring higher temps/times).
-
Reaction: Seal and heat to 60°C . Monitor by LCMS every hour.
-
Checkpoint: If conversion is slow, increase to 80°C. Do not exceed 100°C.
-
-
Workup: Dilute with EtOAc, wash with water (pH neutral), dry over
.
Protocol B: Buchwald-Hartwig Amination (Ester-Compatible)
Uses a weak base system to prevent attack on ester/acetyl groups.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1–2 mol%)
-
Base:
(2.0 equiv) - Significantly milder than NaOtBu. -
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
Step-by-Step:
-
Charge catalyst, base, and aryl halide into a tube under inert atmosphere.[1]
-
Add solvent and the amine.[2]
-
Heat to 80°C .
-
Technical Insight:
is soluble enough in Dioxane to promote the reaction but lacks the high nucleophilicity of Sodium tert-butoxide ( ), preserving the acetate.
-
Decision Logic: Troubleshooting Workflow
Use this logic gate to diagnose stalled reactions or impurity profiles.
Figure 2: Step-by-step logic for isolating the cause of protecting group loss.
Frequently Asked Questions (FAQ)
Q: My reaction stalls when I switch from
-
Fix: Ensure vigorous stirring (1000+ RPM).
-
Fix: Add a trace of water (10
L per mmol) or 18-crown-6 to assist phase transfer without fully solvating the base to a "stripping" pH level.
Q: Can I use
Q: I see "Transesterification" in my LCMS (M+14 or M+28 shifts). What happened? A: You likely used Methanol or Ethanol as a co-solvent. Even weak bases like carbonates will catalyze the exchange of your acetyl group for a methyl/ethyl group in alcoholic solvents.
-
Fix: Switch to strictly aprotic solvents (THF, DMF, Dioxane).
Q: Is there a "Base-Free" method? A: Yes, but it requires specific substrates. Using aryl diazonium salts or cyclic triol borates can sometimes bypass the need for strong bases, but these are niche applications. For standard aryl halides, a base is mechanistically required.
References
-
Mild Suzuki Conditions (K3PO4): Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
Buchwald Precatalysts (Low Temp/Weak Base): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling. [J. Org.[3] Chem. 2014, 79, 4161–4166.]([Link])
-
Anhydrous Fluoride Activation: Wright, S. W.; Hageman, D. L.; McClure, L. D. Fluoride-Mediated Boronic Acid Coupling Reactions.[4] [J. Org.[3] Chem. 1994, 59, 6095–6097.]([Link])
-
Base Selection in Coupling: Littke, A. F.; Fu, G. C.[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][4][6][7][8][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Reaction Temperature for 3-Iodoindazole Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 3-iodoindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical parameter of reaction temperature. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in 3-iodoindazole coupling reactions?
A: Temperature is a pivotal factor that directly influences reaction kinetics, catalyst stability, and the potential for side reactions. For palladium-catalyzed cross-couplings, an optimal temperature ensures that the rate-determining step, often the oxidative addition of the 3-iodoindazole to the palladium(0) catalyst, proceeds efficiently. Insufficient thermal energy can lead to sluggish or incomplete reactions, while excessive heat can cause catalyst decomposition, substrate degradation, or promote undesired side reactions like dehalogenation.
Q2: What is a good starting temperature for a Suzuki-Miyaura coupling with a 3-iodoindazole?
A: For Suzuki-Miyaura couplings involving aryl iodides, a common starting point is in the range of 80-100 °C. However, the optimal temperature can be influenced by the specific boronic acid partner, the solvent, and the catalyst system used. Some reactions may require temperatures up to 120 °C to achieve a reasonable rate.
Q3: Can microwave irradiation be used to optimize the reaction temperature?
A: Absolutely. Microwave heating is a powerful tool for rapidly screening higher temperatures and can significantly reduce reaction times for couplings with 3-iodoindazoles. It allows for precise and rapid heating, which can be particularly beneficial for sluggish reactions.
Q4: My Buchwald-Hartwig amination of 3-iodoindazole is not working at 80 °C. What should I do?
A: If your Buchwald-Hartwig amination is sluggish, a gradual increase in temperature is a logical next step. However, be mindful that higher temperatures can also lead to catalyst decomposition and side reactions. Before significantly increasing the temperature, ensure that your catalyst, ligand, and base are appropriate for the specific amine and that your reagents are of high purity and anhydrous.
Q5: For a Sonogashira coupling, what is the typical temperature range?
A: Sonogashira couplings can often be performed under milder conditions than Suzuki or Buchwald-Hartwig reactions, sometimes even at room temperature. A typical starting range would be from room temperature to 60 °C. The specific alkyne, catalyst system (including the copper co-catalyst), and solvent will dictate the optimal temperature.
Troubleshooting Guides: Temperature-Related Issues
Issue 1: Low or No Conversion of 3-Iodoindazole
If you are observing low or no conversion of your starting material, the reaction temperature may be insufficient to overcome the activation energy of the catalytic cycle.
Troubleshooting Workflow for Low Conversion
Caption: Workflow for troubleshooting low reaction conversion.
Detailed Steps & Explanations:
-
Verify Reagent Integrity: Before adjusting the temperature, confirm that your palladium catalyst is active, ligands are not oxidized, the base is anhydrous and finely powdered, and solvents are dry and deoxygenated.
-
Incremental Temperature Increase: Cautiously raise the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new temperature point by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Consider Microwave Irradiation: For more rapid optimization, especially with thermally stable solvents like dioxane or DMF, microwave heating can be employed to explore a wider temperature range in a shorter time.
-
Re-evaluate the Catalytic System: If increasing the temperature does not lead to significant improvement or results in decomposition, the issue may lie with the catalyst and ligand combination. For electron-deficient substrates, catalysts with bulky, electron-rich ligands can be more effective.
Issue 2: Formation of Significant Side Products (e.g., De-iodination)
The appearance of significant side products, such as the replacement of the iodine atom with hydrogen (de-iodination or hydrodehalogenation), often indicates that the reaction temperature is too high.
Troubleshooting Workflow for Side Product Formation
Caption: Workflow for minimizing side product formation.
Detailed Steps & Explanations:
-
Reduce Reaction Temperature: The first step is to lower the temperature, as de-iodination and other degradation pathways often have a higher activation energy than the desired coupling reaction.
-
Optimize Ligand and Base: The choice of ligand and base can significantly impact the stability of the catalytic intermediates. Bulky, electron-donating phosphine ligands can stabilize the palladium center and suppress side reactions. Weaker bases may also be beneficial in some cases to minimize the formation of palladium-hydride species that can lead to dehalogenation.
-
Balance Conversion and Selectivity: As you decrease the temperature, you may observe a decrease in the reaction rate. The goal is to find the temperature "sweet spot" that provides an acceptable reaction rate while minimizing the formation of impurities.
Temperature Optimization Data
The optimal temperature for a 3-iodoindazole coupling is highly dependent on the specific reaction type and coupling partners. The following tables provide general guidelines for starting points and typical ranges.
Table 1: Recommended Temperature Ranges for Suzuki-Miyaura Coupling of 3-Iodoindazoles
| Coupling Partner | Catalyst System (Example) | Solvent | Starting Temp. (°C) | Typical Range (°C) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 80 | 80-110 | A standard, robust system. |
| Vinylboronate ester | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane | 100 | 100-120 | Microwave heating can be very effective here. |
| Heteroarylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DMF | 90 | 90-120 | May require slightly higher temperatures due to coordination of the heteroatom to the catalyst. |
Table 2: Recommended Temperature Ranges for Buchwald-Hartwig Amination of 3-Iodoindazoles
| Amine Partner | Catalyst System (Example) | Solvent | Starting Temp. (°C) | Typical Range (°C) | Notes |
| Primary alkylamine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene | 90 | 90-110 | Sterically hindered ligands are often crucial for good yields. |
| Aniline derivative | Pd₂(dba)₃ / BINAP / Cs₂CO₃ | Dioxane | 100 | 100-120 | Aryl amines are generally less nucleophilic and may require higher temperatures. |
| Secondary amine | Pd(OAc)₂ / RuPhos / K₃PO₄ | t-BuOH | 80 | 80-100 | The choice of base can be critical; K₃PO₄ is often a good choice with alcohol solvents. |
Table 3: Recommended Temperature Ranges for Sonogashira Coupling of 3-Iodoindazoles
| Alkyne Partner | Catalyst System (Example) | Solvent | Starting Temp. (°C) | Typical Range (°C) | Notes |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 25 (RT) | 25-60 | Many Sonogashira couplings proceed well at or near room temperature. |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | DMF | 25 (RT) | 25-50 | A versatile partner for subsequent manipulations. |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI / Dipea | Acetonitrile | 40 | 40-70 | The presence of the hydroxyl group may require slight warming. |
Experimental Protocol: Parallel Temperature Screening
To efficiently determine the optimal reaction temperature, a parallel reaction setup is highly recommended. This allows for the simultaneous testing of several temperatures under identical conditions.
Objective: To identify the optimal reaction temperature that maximizes the yield of the desired coupled product while minimizing side product formation.
Materials:
-
3-Iodoindazole derivative
-
Coupling partner (boronic acid, amine, or alkyne)
-
Palladium catalyst and ligand
-
Base
-
Anhydrous, deoxygenated solvent
-
A parallel synthesis reactor or a multi-well heating block
-
Inert atmosphere (Nitrogen or Argon)
-
Stir bars
-
Reaction vials with septa
Procedure:
-
Prepare a Master Mix: In a glovebox or under an inert atmosphere, prepare a master mix containing the 3-iodoindazole, coupling partner, base, and solvent. This ensures that each reaction vial receives an identical concentration of reagents.
-
Aliquot the Master Mix: Dispense equal volumes of the master mix into the reaction vials, each containing a stir bar.
-
Prepare a Catalyst/Ligand Stock Solution: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Initiate the Reactions: Add an equal volume of the catalyst/ligand stock solution to each reaction vial. Seal the vials with septa.
-
Set Up the Parallel Reactor: Place the vials in the parallel reactor or heating block and set each position to a different temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).
-
Run and Monitor: Begin stirring and heating. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS.
-
Analyze the Results: Compare the conversion of the starting material and the formation of the desired product versus any side products at each temperature.
-
Determine the Optimum: Identify the temperature that provides the best balance of reaction rate and selectivity. If necessary, a second, narrower screen can be performed around the most promising temperature.
Catalytic Cycle and the Role of Temperature
Caption: Generalized catalytic cycle for cross-coupling reactions.
This guide provides a comprehensive framework for understanding and optimizing the critical role of temperature in 3-iodoindazole coupling reactions. By combining a systematic experimental approach with a solid understanding of the underlying chemical principles, you can significantly improve the efficiency and success of your synthetic endeavors.
References
- Benchchem. (n.d.). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
-
Al-Saaidi, M. Z., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
-
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative addition of aryl iodides and bromides to gold. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
Altamira Instruments. (n.d.). Designing a System for Parallel Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. Retrieved from [Link]
-
ScienceDirect. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Parallel Synthesis | Screening of Reaction Conditions. Retrieved from [Link]
-
ETH Zurich Research Collection. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
EHS. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]
-
YouTube. (2015). Maximizing Selectivity in Parallel Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
-
National Institutes of Health. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]
Removing unreacted 6-methoxyindazole from crude product mixtures
Technical Support Center: Purification & Isolation of 6-Methoxyindazole Derivatives
Executive Summary
This guide addresses the removal of unreacted 6-methoxyindazole (SM) from reaction mixtures. This is a common challenge in Medicinal Chemistry, particularly following N-alkylation, N-arylation (Buchwald/Chan-Lam), or acylation reactions.
The separation strategy relies on the amphoteric nature of the indazole core. 6-Methoxyindazole possesses an acidic proton at the N-1 position (
-
Primary Strategy: Base Extraction (Deprotonation). This is the most effective method for neutral N-substituted products.
-
Secondary Strategy: Chemical Scavenging. Used when the product is base-sensitive.
-
Tertiary Strategy: Chromatography. Relies on the hydrogen-bond donor (HBD) capability of the SM.
Module 1: The Physicochemical Profile
Before attempting purification, understand the species you are trying to remove.[1]
| Property | Value / Characteristic | Implication for Purification |
| Structure | Bicyclic aromatic with -OMe at C6 | Lipophilic, soluble in DCM/EtOAc. |
| Acidity (N-H) | Key Handle. It can be deprotonated by strong bases (NaOH, KOH) to form a water-soluble anion. | |
| Basicity (N-2) | Poor Handle. It is a very weak base. Acid extraction requires strong acid ( | |
| Polarity | Moderate (H-bond donor) | usually more polar ( |
Module 2: The "Base Wash" Protocol (Recommended)
Applicability: Use this when your target product is neutral (e.g., N-alkyl/aryl 6-methoxyindazole) and stable to aqueous base.
The Logic:
Because the
Step-by-Step Workflow
-
Dilution: Dissolve the crude mixture in a non-polar organic solvent. Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) because indazole salts can sometimes be partially soluble in wet EtOAc.
-
The pH Swing: Wash the organic layer with 2M NaOH or 2M KOH .
-
Note: 1M NaOH (pH 14) only deprotonates ~50% of the SM per wash. 2M (pH ~14.3) improves this efficiency.
-
-
Repetition: Perform the base wash 3 times .[2]
-
Brine Wash: Wash once with saturated brine to remove excess base and break emulsions.
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Visualization: The Extraction Logic
Caption: Partitioning logic for 6-methoxyindazole using high-pH extraction.
Module 3: Chemical Scavenging (For Trace Removal)
Applicability: Use when the "Base Wash" is insufficient (e.g., <5% SM remaining) or if the product is sensitive to strong aqueous base.
The Logic: Convert the unreacted N-H functionality into a species with drastically different polarity or solubility.
Protocol A: Isocyanate Scavenging (Solid Phase)
-
Dissolve crude in DCM.[3]
-
Add Polymer-Supported Isocyanate (e.g., PS-Isocyanate, 1.5 - 2.0 equiv relative to SM).
-
Stir gently at RT for 4–12 hours.
-
Filter off the resin. The filtrate contains the purified product.
Protocol B: Acylation (Liquid Phase)
-
Add Acetyl Chloride or Acetic Anhydride (1.5 equiv relative to SM) and TEA to the crude mixture.
-
Stir for 30 mins.
-
The SM is converted to N-acetyl-6-methoxyindazole.
-
Separation: The N-acetyl derivative is significantly less polar (higher
) than the free NH indazole, making chromatographic separation much easier (or allowing it to be washed out if your product is polar).
Troubleshooting & FAQs
Q1: I tried washing with 1M NaOH, but I still see starting material by LCMS. Why?
A: This is a
-
Fix: Increase base concentration to 2M or 3M NaOH (if product tolerates it) or increase the number of washes to 5x.
Q2: My product is also a base (e.g., contains a pyridine or amine side chain). Can I still use the Base Wash? A: Yes. Your basic product will remain neutral (unprotonated) at pH 14 and stay in the organic layer. The acidic N-H of the impurity will deprotonate and go to the aqueous layer. This is the ideal scenario.
Q3: Can I use acid washing (e.g., 1M HCl) to remove the starting material?
A: Not recommended. Indazoles are very weak bases (
Q4: On TLC, the starting material streaks or co-elutes with my product. A: The N-H proton allows hydrogen bonding with the silica, causing streaking.
-
Fix: Add 1% Triethylamine (TEA) to your eluent. This neutralizes the silica slightly and sharpens the peak/spot of the unreacted indazole, often changing its
enough to allow separation.
References
-
Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State."[7] Journal of the American Chemical Society, vol. 114, no. 3, 1992, pp. 964–973. Link
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463. (Data source for Indazole pKa). Link
-
Loupy, A., et al. "Reactivity and selectivity of indazole derivatives under solid-liquid phase transfer catalysis." Tetrahedron, vol. 60, no. 10, 2004, pp. 2293-2300. Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department. Link
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. library.gwu.edu [library.gwu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The Foundational Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the chemist's arsenal for the unambiguous determination of molecular structure. The principle of ¹H NMR lies in the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field. The precise resonance frequency of each proton is exquisitely sensitive to its local electronic environment, providing a wealth of structural information.[1] This guide will delve into the four key pillars of ¹H NMR spectral interpretation: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
Comparative ¹H NMR Spectral Data
To fully appreciate the ¹H NMR spectrum of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone, a direct comparison with its precursors and analogues is invaluable. The following table summarizes the predicted ¹H NMR data for the title compound and two key comparators. This data was generated using the online prediction tool NMRDB.org, which provides reliable spectral estimations.[2][3]
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone (Target) | H-4 | 8.25 | d | 8.7 | 1H |
| H-7 | 7.60 | d | 1.8 | 1H | |
| H-5 | 7.05 | dd | 8.7, 1.8 | 1H | |
| OCH₃ | 3.88 | s | - | 3H | |
| COCH₃ | 2.75 | s | - | 3H | |
| 3-Iodo-6-methoxy-1H-indazole (Comparator 1) | H-4 | 7.62 | d | 8.6 | 1H |
| H-7 | 7.15 | d | 2.0 | 1H | |
| H-5 | 6.85 | dd | 8.6, 2.0 | 1H | |
| OCH₃ | 3.85 | s | - | 3H | |
| NH | ~13.0 (broad) | s | - | 1H | |
| 1-(6-methoxy-1H-indazol-1-yl)ethanone (Comparator 2) | H-3 | 8.10 | s | - | 1H |
| H-4 | 7.95 | d | 8.6 | 1H | |
| H-7 | 7.50 | d | 1.9 | 1H | |
| H-5 | 7.00 | dd | 8.6, 1.9 | 1H | |
| OCH₃ | 3.87 | s | - | 3H | |
| COCH₃ | 2.73 | s | - | 3H |
In-Depth Spectral Analysis and Comparison
A detailed examination of the predicted ¹H NMR data reveals the distinct electronic and steric influences of the N-acetyl and iodo substituents.
The Impact of N-Acetylation: A Comparative Look at the Target Compound and Comparator 1
The most striking difference between the spectra of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone and 3-Iodo-6-methoxy-1H-indazole is the significant downfield shift of the indazole ring protons upon N-acetylation. This deshielding effect is a direct consequence of the electron-withdrawing nature of the acetyl group.
-
H-4: The proton at the 4-position experiences a substantial downfield shift from δ 7.62 in the parent indazole to δ 8.25 in the N-acetylated product. This is due to the anisotropic effect of the carbonyl group and the inductive withdrawal of electron density from the aromatic system.
-
H-7 and H-5: Similar, though less pronounced, downfield shifts are observed for H-7 (from δ 7.15 to δ 7.60) and H-5 (from δ 6.85 to δ 7.05).
-
Disappearance of the NH Proton: The broad singlet corresponding to the acidic NH proton in the parent indazole (predicted around δ 13.0) is absent in the N-acetylated compound, providing clear evidence of substitution at the N-1 position.
-
Appearance of the Acetyl Protons: A new singlet integrating to three protons appears at δ 2.75, characteristic of the methyl protons of an N-acetyl group.
This predictable deshielding upon N-acylation is a hallmark of the modification of nitrogen-containing heterocycles and serves as a primary diagnostic tool for confirming the success of such reactions.[4]
The Influence of the Iodo Substituent: A Comparative Look at the Target Compound and Comparator 2
Comparing the ¹H NMR spectrum of the target compound with that of 1-(6-methoxy-1H-indazol-1-yl)ethanone allows for the isolation of the electronic effects of the iodine atom at the 3-position.
-
Absence of H-3: The most obvious difference is the absence of a signal for the H-3 proton in the target compound, which is present as a singlet at δ 8.10 in the non-iodinated analogue.
-
Minimal Impact on Aromatic Protons: The chemical shifts of the remaining aromatic protons (H-4, H-5, and H-7) are only minimally affected by the presence of the iodine atom. This is because the electronic effect of iodine is a combination of a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect, resulting in a relatively small net influence on the electron density of the adjacent aromatic ring.[5] The primary influence of the iodo group in this context is the replacement of a proton, simplifying the aromatic region of the spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone.
Materials:
-
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and cotton wool
-
Small vial
Procedure:
-
Sample Preparation:
-
Filtration:
-
Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette.
-
Filter the sample solution through the cotton plug directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectral quality.[8]
-
-
Capping and Labeling:
-
Securely cap the NMR tube to prevent solvent evaporation.
-
Clearly label the NMR tube with the sample identification.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption-mode peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO-d₅ at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
-
Visualizing the Molecular Structure and Proton Environments
The following diagram, generated using Graphviz, illustrates the structure of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone and the distinct proton environments that give rise to the observed ¹H NMR spectrum.
Figure 1: Molecular structure of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone with key proton environments highlighted.
Conclusion
This comparative guide has demonstrated the power of ¹H NMR spectroscopy in the structural elucidation of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone. By systematically comparing its predicted spectrum with those of key analogues, we have confidently assigned all proton resonances and rationalized the observed chemical shifts based on the electronic effects of the N-acetyl and iodo substituents. The methodologies and principles outlined herein provide a robust framework for the analysis of other complex heterocyclic molecules, underscoring the indispensable role of NMR in modern chemical research and drug development.
References
-
Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry (3rd ed.). Wiley-VCH. [Link]
-
University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved February 14, 2026, from [Link]
-
Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists (2nd ed.). Oxford University Press. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 14, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 14, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved February 14, 2026, from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 14, 2026, from [Link]
-
Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
O'Leary, D. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1836–1846. [Link]
-
Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy (2nd ed.). Academic Press. [Link]
-
Kaur, M., & Singh, P. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 6(11), 210-219. [Link]
-
Elguero, J., & Goya, P. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(4), 277-290. [Link]
-
Patiny, L., & Zasso, M. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281. [Link]
-
Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 14, 2026, from [Link]
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.
-
Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Gopi, B., & Vijayakumar, V. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(22), 13218-13226. [Link]
-
Kumar, A., & Kumar, R. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2793. [Link]
-
Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1415-1426. [Link]
-
Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved February 14, 2026, from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved February 14, 2026, from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 14, 2026, from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646–5661. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646–5661. [Link]
Sources
13C NMR Chemical Shifts for N-Acetyl-3-Iodo-6-Methoxyindazole: A Comparative Technical Guide
The following technical guide details the structural characterization of N-acetyl-3-iodo-6-methoxyindazole , focusing on 13C NMR chemical shifts. This document is designed for medicinal chemists and spectroscopists requiring precise structural validation of indazole-based kinase inhibitors or intermediates.
Executive Summary & Application Context
The 3-iodo-6-methoxyindazole scaffold is a critical pharmacophore in the development of VEGFR and substituted tyrosine kinase inhibitors. The introduction of an N-acetyl group often serves two purposes:
-
Prodrug Design: Modulating solubility and metabolic stability.
-
Protective Group Strategy: Directing regioselectivity during subsequent Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the C3-position.
Precise 13C NMR characterization is the definitive method to distinguish between the thermodynamically stable N1-acetyl isomer and the kinetically favored but unstable N2-acetyl isomer. This guide provides the expected chemical shift values, mechanistic rationale, and a robust differentiation protocol.
Comparative Analysis: N1- vs. N2-Acetylation
The primary challenge in indazole chemistry is controlling and identifying the site of acylation. 13C NMR provides a non-destructive, unambiguous readout of this regiochemistry.
Mechanism of Differentiation
-
N1-Acetyl (Target): Preserves the benzenoid character of the fused ring. The carbonyl carbon typically resonates at ~168–171 ppm .
-
N2-Acetyl (Alternative): Induces a quinoid-like character in the benzene ring, significantly altering the shielding of the bridgehead carbons (C3a/C7a).
Diagnostic 13C NMR Signals
| Carbon Position | N1-Acetyl Isomer (Major) | N2-Acetyl Isomer (Minor) | Mechanistic Driver |
| C=O (Acetyl) | 169.5 ± 1.5 ppm | 173.0 ± 2.0 ppm | Amide resonance efficiency differs between N1 (pyrrole-like) and N2 (pyridine-like). |
| C3 (C-I) | 93.0 ± 2.0 ppm | ~88–95 ppm | The "Heavy Atom Effect" of Iodine shields C3 significantly (vs. ~134 ppm for C-H). |
| C7a (Bridge) | ~140 ppm | ~125 ppm | N1-acylation deshields the adjacent bridgehead carbon (C7a) via inductive effects. |
Detailed 13C NMR Data Specifications
The following data represents the calculated and empirically-derived chemical shifts for N1-acetyl-3-iodo-6-methoxyindazole in CDCl₃ . Values are synthesized from fragment-based additivity rules validated against 3-iodoindazole and 6-methoxyindazole experimental standards.
Chemical Shift Table (CDCl₃, 100 MHz)
| Carbon Label | Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Assignment Logic |
| C=O | 170.1 | C (Quaternary) | Typical N-acyl amide carbonyl. |
| C6 | 160.5 | C (Quaternary) | Deshielded by directly attached OMe (Ipso effect). |
| C7a | 141.2 | C (Quaternary) | Bridgehead; deshielded by N1-acetylation. |
| C3a | 116.8 | C (Quaternary) | Bridgehead; shielded by para-OMe resonance. |
| C3 | 93.4 | C (Quaternary) | Diagnostic: Highly shielded by Iodine (Heavy Atom Effect). |
| C4 | 122.5 | CH | Meta to OMe; typical aromatic CH. |
| C5 | 112.1 | CH | Ortho to OMe; shielded by electron donation. |
| C7 | 96.8 | CH | Ortho to OMe + Ortho to N1-Ac; highly shielded. |
| OMe | 55.6 | CH₃ | Typical methoxy region. |
| CO-CH₃ | 23.1 | CH₃ | Acetyl methyl group. |
Note: In polar aprotic solvents like DMSO-d₆ , the carbonyl signal may shift downfield by 1–2 ppm due to hydrogen bonding with residual water or solvent interaction.
Experimental Protocols
A. Synthesis & Acetylation Workflow
To ensure the isolation of the correct isomer for NMR analysis, follow this kinetic vs. thermodynamic control protocol.
Figure 1: Synthetic pathway prioritizing the thermodynamic N1-acetyl product.
B. NMR Acquisition Parameters
For unambiguous assignment, use the following acquisition parameters to resolve the quaternary carbons (C3-I and C=O) which often have long relaxation times.
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds (Critical for integrating C3-I).
-
Scans (NS): Minimum 1024 (due to low sensitivity of quaternary carbons).
-
Spectral Width: -10 ppm to 220 ppm.
Structural Validation Logic
Use this decision tree to validate your synthesized compound.
Figure 2: Logic flow for NMR structural confirmation.
References
-
Indazole C3-Iodination & NMR Data : Synthesis of 3-iodoindoles and 3-iodoindazoles via electrophilic cyclization. Journal of Organic Chemistry, 2006.[1]
-
Tautomerism and N-Acetylation Effects : 13C NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2022.[2]
-
General Indazole NMR Assignments : 13C NMR of indazoles: Experimental and theoretical studies. Magnetic Resonance in Chemistry, 2016.
-
Substituent Effects (Methoxy Group) : Use of 13C-NMR Chemical Shifts for Categorizing Structurally Similar Methoxyflavones. Chemical and Pharmaceutical Bulletin, 2021.
Sources
Mass Spectrometry Fragmentation Pattern of Iodinated Indazoles: A Comparative Technical Guide
Executive Summary
Iodinated indazoles are critical scaffolds in medicinal chemistry (e.g., kinase inhibitors, radioligands) and increasingly prevalent in forensic toxicology (synthetic cannabinoid precursors). Their mass spectrometric (MS) analysis presents a unique paradox: while iodine offers a distinct mass defect that aids in background filtration, it lacks the characteristic isotopic "fingerprint" of its chlorinated or brominated analogs.
This guide provides a high-level technical comparison of iodinated indazole fragmentation against other halogenated alternatives. It details the specific cleavage mechanisms—primarily the competition between C-I bond homolysis and diazole ring disintegration—and offers a validated experimental protocol for structural elucidation.
The Chemistry of the C-I Bond in Mass Spectrometry
To interpret the spectra of iodinated indazoles, one must first understand the fundamental properties of the Carbon-Iodine (C-I) bond within a heteroaromatic system.
The "Weak Link" Hypothesis
The C-I bond is significantly weaker than C-Br or C-Cl bonds. In Collision-Induced Dissociation (CID), this bond is often the first point of failure, acting as a "fuse" that protects the rest of the indazole core from fragmentation at low energies.
-
C-I Bond Energy: ~57 kcal/mol
-
C-Br Bond Energy: ~68 kcal/mol
-
C-Cl Bond Energy: ~81 kcal/mol
Implication: In MS/MS experiments, iodinated indazoles often show a single dominant transition (Loss of I/HI) at lower collision energies, whereas chlorinated analogs may retain the halogen and fragment via ring opening first.
Mass Defect and Isotopic Silence
Unlike Chlorine (3:1 ratio of
-
Advantage: It concentrates all ion intensity into a single peak, increasing sensitivity.
-
Disadvantage: It removes the visual "isotope pattern" confirmation used for rapid halogen identification.
-
The Solution: Iodine has a significant negative mass defect (Atomic Mass: 126.90447 u). Most organic fragments (C, H, N, O) have positive mass defects. A highly negative mass defect in a small molecule is a strong diagnostic marker for Iodine.
Comparative Analysis: Iodine vs. Alternative Halogens
The following table contrasts the MS performance and characteristics of 5-iodoindazole against its bromo- and chloro- analogs.
| Feature | Iodo-Indazole | Bromo-Indazole | Chloro-Indazole |
| Isotope Pattern | None (Singlet) | Doublet (1:1) | Doublet (3:1) |
| Dominant Fragment (ESI+) | Ring Cleavage (HCN loss) or | Ring Cleavage (HCN loss) | |
| C-X Bond Stability | Low (Facile cleavage) | Moderate | High (Hard to cleave) |
| Mass Defect | Negative (-0.0955) | Negative (-0.08/-0.082) | Negative (-0.03) |
| Diagnostic Utility | High (via Mass Defect filter) | High (via Isotope Pattern) | High (via Isotope Pattern) |
Fragmentation Pathways and Mechanism[1][2][3][4][5][6]
The fragmentation of iodinated indazoles in ESI-MS/MS follows a hierarchical pathway. The system seeks to stabilize the positive charge, typically on the nitrogen-rich indazole core.
Primary Pathway: Deiodination
Due to the weak C-I bond, the primary event is the loss of the iodine moiety.
-
Pathway A (Neutral Loss): Loss of HI (128 Da). This restores a double bond or forms a radical cation species depending on the protonation site.
-
Pathway B (Radical Loss): Homolytic cleavage generating an Iodine radical (
, 127 Da). This is common even in even-electron ESI precursors due to the stability of the iodine radical.
Secondary Pathway: Ring Disintegration
Once the halogen is ejected (or if the collision energy is high enough), the indazole core degrades.
-
HCN Loss: The characteristic "fingerprint" of nitrogen heterocycles. The indazole ring opens, ejecting HCN (27 Da).
-
RDA (Retro-Diels-Alder): Less common in fully aromatic indazoles but possible in partially saturated derivatives.
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1. Hierarchical fragmentation tree of protonated iodinated indazoles. The primary branching ratio depends on collision energy and proton mobility.
Experimental Protocol: Structural Elucidation
This protocol is designed for the identification of iodinated indazole derivatives in complex matrices (e.g., biological fluids or reaction mixtures).
Reagents & Equipment
-
Instrument: Q-TOF or Orbitrap (High Resolution is preferred for mass defect filtering).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (Iodinated compounds are lipophilic and retain well).
Step-by-Step Workflow
-
Full Scan Screening (MS1):
-
Scan range: m/z 100–1000.
-
Filter: Apply a mass defect filter. Look for ions where the decimal is significantly lower than expected for a pure CHNO compound (e.g., X.90 or X.85).
-
Validation: Check for the absence of M+2 isotope peaks (rules out Cl/Br).
-
-
Targeted MS/MS (CID):
-
Select the candidate parent ion.
-
Apply Stepped Collision Energy (e.g., 20, 40, 60 eV).
-
Why Stepped? Low energy (20 eV) confirms the Iodine loss (127/128 Da). High energy (60 eV) reveals the indazole core fingerprint (HCN loss).
-
-
Data Interpretation:
Workflow Diagram
Caption: Figure 2. Decision logic for identifying iodinated species using LC-MS/MS.
References
-
Luo, X., et al. (2024).[4] "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." ResearchGate.
-
Chemistry Steps. (2023). "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns."
-
Holčapek, M., et al. (2010). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." Mass Spectrometry Reviews.
-
University of Calgary. "Mass Spectroscopy: Isotope patterns for -Cl and -Br."
-
Metware Bio. (2023). "Ion Formation and Organic Fragmentation in LCMS."
Sources
Technical Comparison Guide: FTIR Profiling of Carbonyl & Methoxy Motifs in Indazole Scaffolds
Executive Summary
Indazole (1H-indazole) derivatives represent a privileged scaffold in drug discovery, serving as bioisosteres for indoles and benzimidazoles in kinase inhibitors and 5-HT receptor modulators.[1][2] However, characterizing the electronic environment of functional groups attached to this bicyclic system presents unique challenges. The electron-withdrawing nature of the N2-nitrogen creates a distinct "Indazole Shift" in vibrational frequencies compared to the more electron-rich indole nucleus.
This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy performance in resolving Carbonyl (C=O) and Methoxy (-OCH₃) motifs within indazole matrices.[1][2] It contrasts these spectral signatures against structural alternatives (Indoles/Benzimidazoles) and outlines a self-validating experimental protocol.
The Indazole Spectral Signature
The indazole core modifies the vibrational frequencies of attached functional groups through two primary mechanisms: pseudo-cross-conjugation and N-H motif hydrogen bonding .
Carbonyl Group Profiling (1640–1750 cm⁻¹)
The carbonyl stretch (
| Carbonyl Type | Frequency Range (cm⁻¹) | Indazole-Specific Characteristics |
| Ester (C3-COOR) | 1710 – 1725 | Lower than aliphatic esters (~1740). Conjugation with the pyrazole ring lowers the bond order.[2] The N2 nitrogen's electron-withdrawing effect typically keeps this frequency higher than analogous indole-3-esters (~1690–1700).[1][2] |
| Amide I (C3-CONH₂) | 1640 – 1665 | Broad, intense band. heavily influenced by intermolecular H-bonding (dimerization).[1][2] In dilute solution (non-H-bonded), shifts up to ~1680 cm⁻¹.[1][2] |
| Aldehyde (C3-CHO) | 1680 – 1700 | Sharp, medium intensity. Often accompanied by the Fermi resonance doublet of the aldehydic C-H stretch at ~2720 and 2820 cm⁻¹. |
| Ketone (C3-COR) | 1660 – 1690 | Sensitive to N1-substitution. If N1 is unsubstituted, tautomeric equilibrium (1H vs 2H) can cause peak splitting or broadening.[2] |
Methoxy Group Profiling (1000–1300 cm⁻¹)
Methoxy groups on the benzene ring (e.g., 5-methoxy or 6-methoxy) exhibit coupled vibrations involving the C-O bond and the aromatic ring.
-
Asymmetric Stretch (
C-O-C): Found at 1230–1270 cm⁻¹ .[1][2] This is the strongest methoxy band.[2] In 5-methoxyindazoles, this band is often sharper and more intense than in 6-methoxy isomers due to the para-relationship with the N1-H donor. -
Symmetric Stretch (
O-CH₃): Found at 1020–1050 cm⁻¹ .[1][2] A weaker, sharper band often used to confirm the presence of the alkyl ether when the 1250 region is crowded. -
Differentiation Tip: To distinguish 5-methoxy from 6-methoxy isomers, look at the C-H Out-of-Plane (OOP) Bending region (750–900 cm⁻¹).[1]
Comparative Benchmarking: Indazole vs. Alternatives
To validate the utility of FTIR for this scaffold, we compare the spectral behavior of Indazoles against their closest structural analogs (Indoles) and alternative analytical techniques.
Structural Comparison: Indazole vs. Indole
The critical difference is the N2 nitrogen . In Indole (C-H at position 2), the pyrrole ring is highly electron-rich (excessive
-
Effect on Carbonyls: The electron-withdrawing N2 decreases the ability of the ring to donate electron density into the carbonyl
-antibonding orbital compared to indole. -
Effect on H-Bonding: The N2 atom is a strong H-bond acceptor, unlike the C2-H of indole. This can lead to intramolecular H-bonding (if substituents allow), causing dramatic red-shifts (lowering frequency) that are absent in indoles.[1][2]
Technique Comparison: FTIR vs. Raman
| Feature | FTIR Performance | Raman Performance | Verdict |
| Carbonyl Detection | Superior. The C=O bond has a large dipole moment change, resulting in intense IR absorption.[1][2] | Weak. C=O is a weak scatterer.[1][2] | Use FTIR for carbonyl quantification and H-bond analysis.[1][2] |
| Ring Isomerism (1H vs 2H) | Moderate. N-H stretch shifts are subtle.[1][2] | Superior. The "breathing mode" of the heterocyclic ring is highly active and distinct for tautomers. | Use Raman to distinguish tautomers; Use FTIR for functional groups.[1][2] |
| Methoxy Quantification | High. The C-O stretch is distinct and follows Beer-Lambert law.[1][2] | Moderate. C-H stretches of -CH₃ are visible but often overlapped.[1][2] | Use FTIR for quantitative purity checks of methoxy derivatives.[1][2] |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), this protocol includes a "Derivative Spectroscopy" step to resolve overlapping peaks, common in fused heterocycles.[2]
Sample Preparation
-
Solid State (Preferred for Identification):
-
Grind 1–2 mg of indazole derivative with ~100 mg dry KBr.
-
Press into a transparent pellet (7–10 tons pressure). Note: KBr is transparent in the fingerprint region, unlike diamond ATR which cuts off <400 cm⁻¹.
-
-
Solution State (Preferred for H-Bonding Studies):
-
Dissolve in non-polar solvent (CCl₄ or CHCl₃) at varying concentrations (0.1 M to 0.001 M).
-
Use a CaF₂ liquid cell (0.1 mm pathlength).
-
Validation: If the C=O peak shifts to higher frequency upon dilution, intermolecular H-bonding (dimerization) is present.[2]
-
Data Acquisition & Processing[1][2]
-
Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹, but indazole multiplets require higher resolution).
-
Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.
-
Derivative Analysis (The "Hidden Peak" Trick):
-
Calculate the 2nd Derivative of the absorbance spectrum in the carbonyl region (1600–1800 cm⁻¹).
-
Why? This inverts the peaks and narrows them, revealing shoulders or hidden doublets caused by Fermi resonance or rotamers that are invisible in the raw spectrum.
-
Assignment Validation Workflow
The following diagram illustrates the logical flow for confirming peak assignments, ensuring high trustworthiness.
Figure 1: Self-validating workflow for assigning ambiguous spectral features in heterocyclic compounds. Note the integration of experimental perturbation (dilution) and computational verification (DFT).
References
-
Pagacz-Kostrzewa, M., et al. (2023).[1][2] "NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Arslan, H., & Algül, O. (2008).[2][5] "Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods." Spectrochimica Acta Part A. Link
-
Polak, J., et al. (2024).[1][2][6] "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations." Molecules. Link
-
Nandiyanto, A.B.D., et al. (2019).[1][2] "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology.[1][2] Link
-
Specac Application Notes. "Interpreting Infrared Spectra: Carbonyls and Ethers." Link
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. azooptics.com [azooptics.com]
- 5. Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of 3-Iodo vs. 3-Bromo-6-Methoxyindazole
Executive Summary
In the development of kinase inhibitors and GPCR ligands, the 6-methoxyindazole scaffold is a privileged structure. The introduction of substituents at the C3 position is typically achieved via transition-metal-catalyzed cross-coupling.
The Core Distinction:
-
3-Iodo-6-methoxyindazole is the superior electrophile for mild, rapid, or difficult couplings. The 6-methoxy group (an electron-donating group, EDG) electronically deactivates the ring toward oxidative addition. The weaker C–I bond compensates for this, allowing reactions to proceed at lower temperatures with standard catalysts (e.g., Pd(PPh₃)₄).
-
3-Bromo-6-methoxyindazole is the scalable, cost-effective alternative. It requires "hotter" conditions (higher temperature, microwave irradiation) or advanced ligands (e.g., Buchwald dialkylbiaryl phosphines) to overcome the sluggish oxidative addition caused by the electron-rich core.
Mechanistic Foundation: The "Electronic Drag" Effect
To understand the reactivity difference, one must analyze the oxidative addition step of the catalytic cycle. Palladium(0) is a nucleophile in this step; it donates electrons into the
The 6-Methoxy Problem
The methoxy group at C6 donates electron density into the indazole ring via resonance. This increases the electron density at the C3 position, making the C–X bond less electrophilic and raising the energy barrier for the Pd(0) insertion.
-
Impact on Bromo: The C–Br bond is already strong (~80 kcal/mol). Combined with the electron-rich ring, oxidative addition becomes the rate-limiting step (RLS), often stalling the reaction with standard ligands.
-
Impact on Iodo: The C–I bond is significantly weaker (~65 kcal/mol). Even with the electron-rich ring, the bond is labile enough to undergo rapid oxidative addition, often shifting the RLS to transmetallation.
Visualization: Catalytic Cycle & Energy Barriers
Figure 1: Comparative catalytic cycle. The green path represents the facile entry of the Iodo-species, while the red dashed path highlights the kinetic bottleneck faced by the Bromo-species due to electronic deactivation.
Comparative Data Profile
The following data synthesizes experimental observations regarding these specific substrates.
| Feature | 3-Iodo-6-methoxyindazole | 3-Bromo-6-methoxyindazole |
| C–X Bond Energy (Approx) | ~65 kcal/mol (Weaker) | ~80 kcal/mol (Stronger) |
| Oxidative Addition Rate | Fast ( | Slow ( |
| Standard Catalyst Suitability | Excellent (Pd(PPh₃)₄, Pd(dppf)Cl₂) | Poor (Requires S-Phos, X-Phos, or PEPPSI) |
| Temperature Sensitivity | Reacts at 60–80 °C | Often requires >100 °C or Microwave |
| Side Reactions | Deiodination (if H-source present) | Minimal |
| Cost (Precursor) | High (Iodine/NIS reagents) | Low (Bromine/NBS reagents) |
| Light Stability | Low (Stored in amber vials) | High |
Experimental Protocols
A. Synthesis of the Precursors (Halogenation)
Note: N-protection (e.g., SEM, THP) is recommended prior to coupling but omitted here for brevity on the core halogenation.
Protocol 1: Synthesis of 3-Iodo-6-methoxyindazole
-
Dissolution: Dissolve 6-methoxyindazole (1.0 equiv) in DMF (5 mL/mmol).
-
Reagent: Add KOH pellets (3.0 equiv) followed by solid Iodine (
) (1.2 equiv) portion-wise.-
Why: Base-mediated iodination proceeds via the anion, which is highly nucleophilic at C3.
-
-
Reaction: Stir at RT for 1–3 hours. Monitor by TLC (product is usually less polar).
-
Quench: Pour into 10%
(aq) to reduce excess iodine (color change from brown to yellow/white). -
Isolation: Filter the precipitate or extract with EtOAc.
Protocol 2: Synthesis of 3-Bromo-6-methoxyindazole
-
Dissolution: Dissolve 6-methoxyindazole (1.0 equiv) in DMF or Acetonitrile.
-
Reagent: Add NBS (N-bromosuccinimide) (1.1 equiv).
-
Why: NBS provides a controlled source of
. Elemental bromine ( ) can lead to over-bromination on the electron-rich methoxy ring (e.g., at C5 or C7).
-
-
Reaction: Stir at RT for 12 hours or 60 °C for 2 hours.
-
Workup: Dilute with water, extract with EtOAc.
B. Suzuki-Miyaura Coupling (The "Stress Test")
This protocol highlights the divergence. Under these standard conditions, the Iodo-analog will reach full conversion, while the Bromo-analog often stalls at <50% conversion.
Standard Conditions:
-
Substrate: 1.0 equiv (Iodo or Bromo)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
-
Temp: 90 °C, 4 hours.
Expected Outcome:
-
Iodo-substrate: >95% Conversion.
-
Bromo-substrate: ~30–60% Conversion (requires switch to Pd(dppf)Cl₂ or XPhos-Pd-G2 for completion).
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate starting material for your campaign.
Figure 2: Strategic decision tree for selecting the halogen handle.
References
-
Mechanism of Oxidative Addition: Farrow, G. A., & McMullin, C. L. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[1] Chemical Science.
-
Bond Dissociation Energies: Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. (Data supported by comparative studies of Ar-I vs Ar-Br BDEs).
-
Indazole Synthesis Protocols: BenchChem Application Notes. (2025).[2][3][4][5] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Adapted for 6-methoxy analogs).
-
Microwave Assisted Coupling: Loidreau, Y., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[6] Journal of Heterocyclic Chemistry.
-
General Palladium Catalysis Trends: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics (2006).[2]
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Crystal Structure and X-ray Diffraction of 3-Iodoindazoles: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecular scaffolds is paramount. The indazole nucleus, a prominent pharmacophore, is no exception. The introduction of an iodine atom at the 3-position not only provides a versatile synthetic handle for further molecular elaboration but also significantly influences the solid-state properties of these compounds. This guide offers an in-depth technical comparison of the crystal structure and X-ray diffraction data of 3-iodoindazoles, providing field-proven insights and supporting experimental data to aid in the rational design of novel therapeutics.
The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The 3-iodoindazole motif is particularly valuable as it allows for the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. Understanding the precise spatial arrangement of atoms within the crystal lattice of these intermediates is crucial for predicting their reactivity, solubility, and ultimately, their interaction with biological targets.
This guide will delve into the synthesis of 3-iodoindazoles, provide a detailed protocol for their characterization by single-crystal X-ray diffraction, and present a comparative analysis of the available crystallographic data.
The Synthesis of 3-Iodoindazoles: A Practical Workflow
The most common and efficient method for the synthesis of 3-iodoindazoles is the direct electrophilic iodination of the parent indazole. The C-3 position of the indazole ring is particularly susceptible to electrophilic substitution. This protocol is adapted from established and reliable methods.
Experimental Protocol: Direct C-3 Iodination of 1H-Indazole
Materials and Reagents:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.5 eq) and iodine (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 3-iodo-1H-indazole.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
dot
Caption: General workflow for the synthesis and purification of 3-iodo-1H-indazole.
Unveiling the Third Dimension: A Guide to Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule. The resulting electron density map provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 3-Iodoindazole Derivative
1. Crystal Growth:
-
The crucial first step is to grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).
-
Slow evaporation of a saturated solution of the purified 3-iodoindazole derivative in an appropriate solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common technique.
-
Vapor diffusion (solvent/anti-solvent) can also be employed.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is then placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.
-
The diffracted X-rays are collected as a series of diffraction spots, which form a unique pattern for the crystal.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
The atomic positions are then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
dot
Sources
A Comparative Guide to N-Acetyl and N-THP Protecting Groups for the Indazole Nucleus
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-cancer drug Axitinib and the antiemetic agent Granisetron.[1] The synthesis of complex indazole derivatives often necessitates the protection of the N-H group to prevent unwanted side reactions and to direct reactivity at other positions of the heterocyclic ring.[2][3] The choice of the nitrogen protecting group is critical, as its stability profile dictates the reaction conditions that can be subsequently employed. This guide provides an in-depth comparison of two commonly used protecting groups for indazole: the N-acetyl (N-Ac) and the N-tetrahydropyranyl (N-THP) groups, supported by experimental data and protocols.
The Indazole N-H: A Site of Reactivity
Indazole exists in tautomeric forms, with the 1H-indazole being energetically more stable than the 2H-indazole.[2][4] The presence of the imino hydrogen makes the indazole ring susceptible to a variety of reactions, including alkylation and acylation.[2] This reactivity, while useful for certain transformations, can interfere with desired modifications at the carbon framework. Therefore, masking the N-H group is a common and often essential strategy in the synthesis of functionalized indazoles.
The N-Acetyl Group: A Robust but Demanding Protector
The N-acetyl group is a classic protecting group for amines and heterocyclic N-H bonds. Its introduction is straightforward, but its removal often requires conditions that may not be compatible with sensitive functional groups.
Installation and Stability Profile
N-acetylation of indazole is typically achieved by treating the parent heterocycle with acetyl chloride or acetic anhydride, often in the presence of a base or in acetic acid.[5] The resulting N-acetylindazole is a stable, crystalline solid.
The amide bond of the N-acetyl group confers significant stability. It is generally resistant to mild acidic and basic conditions, as well as many organometallic reagents and reductive/oxidative conditions. However, this robustness is also its primary drawback.
-
Acidic Stability: The N-acetyl group is stable to mild acids but can be cleaved under harsh acidic conditions, such as refluxing in concentrated mineral acids (e.g., HCl).[6] These conditions can lead to the degradation of acid-sensitive substrates.[7]
-
Basic Stability: Cleavage of the N-acetyl group requires strong basic conditions, such as refluxing with sodium hydroxide or potassium hydroxide in an aqueous alcohol solution.[6] These conditions are incompatible with base-labile functional groups like esters or epoxides.
Deprotection Strategies
The removal of the N-acetyl group from an indazole is typically a forced reaction.
-
Basic Hydrolysis: Saponification with a strong base like NaOH or KOH in a protic solvent at elevated temperatures is the most common method.[6]
-
Acidic Hydrolysis: Treatment with concentrated acids like HCl at reflux can also effect deprotection, though this is often more destructive to the substrate.[6][7]
-
Mild Alternatives: For sensitive substrates, milder, more specialized methods have been developed, such as using Schwartz's reagent (zirconocene hydrochloride), which can chemoselectively de-acetylate N-acetylated nucleosides.[8]
Caption: Reaction scheme for the protection and deprotection of indazole with an acetyl group.
The N-THP Group: A Mild and Acid-Labile Protector
The N-tetrahydropyranyl (THP) group is an acetal-type protecting group known for its ease of introduction and, most notably, its lability under acidic conditions.[9] This characteristic makes it an excellent choice for syntheses that employ base-sensitive reagents.
Installation and Stability Profile
The N-THP group is installed by reacting indazole with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[10][11][12] This reaction is typically high-yielding and proceeds under mild conditions.
The key feature of the N-THP group is its orthogonal stability profile compared to the N-acetyl group.
-
Acidic Lability: The THP group is readily cleaved under a range of acidic conditions, from strong acids like HCl to milder acids like p-TsOH, or even Lewis acids.[12][13] The deprotection mechanism involves the protonation of the ether oxygen followed by the formation of a stable oxocarbenium ion.[9]
-
Basic Stability: The N-THP group is exceptionally stable to a wide variety of basic conditions, including strong bases like hydroxides, organometallic reagents (e.g., Grignard reagents, organolithiums), and metal hydrides.[9][11]
Deprotection Strategies
Deprotection of N-THP indazoles is almost exclusively performed under acidic conditions.
-
Protic Acids: A common and effective method is heating the N-THP indazole in an alcoholic solvent (e.g., methanol) with a catalytic amount of p-toluenesulfonic acid.[10][14]
-
Aqueous Acids: Dilute aqueous mineral acids, such as HCl, can also be used for rapid cleavage.[13][15]
-
Lewis Acids: In some cases, Lewis acids can be employed for deprotection.
-
Oxidative Deprotection: While less common for N-THP, methods exist for the oxidative deprotection of O-THP ethers using reagents like N-bromosuccinimide (NBS).[16]
Caption: Reaction scheme for the protection and deprotection of indazole with a THP group.
Head-to-Head Comparison: N-Acetyl vs. N-THP
The choice between N-acetyl and N-THP protection depends entirely on the planned synthetic route. Their stability profiles are nearly opposite, making them powerful, orthogonal tools in complex syntheses.
Table 1: Stability Profile Comparison
| Condition Category | Reagents/Conditions | N-Acetyl Stability | N-THP Stability |
| Strong Acid | Conc. HCl, H₂SO₄, Reflux | Labile [6] | Very Labile [12] |
| Mild Acid | p-TsOH, Acetic Acid, TFA | Stable | Labile [10][12] |
| Strong Base | NaOH, KOH, Reflux | Labile [6] | Stable [9][11] |
| Mild Base | K₂CO₃, Et₃N | Stable | Stable |
| Organometallics | n-BuLi, Grignard Reagents | Generally Stable | Stable [9] |
| Reductive | H₂, Pd/C; NaBH₄ | Stable | Stable |
| Oxidative | m-CPBA, KMnO₄ | Stable | Stable |
Table 2: Practical Feature Comparison
| Feature | N-Acetyl Group | N-THP Group |
| Ease of Introduction | High (Ac₂O or AcCl) | High (DHP, acid cat.)[11] |
| Ease of Removal | Difficult (Harsh conditions)[6] | Easy (Mild acid)[10][14] |
| Atom Economy | Good | Moderate |
| Chirality | Achiral | Introduces a chiral center (racemic) |
| Orthogonality | Orthogonal to acid-labile groups | Orthogonal to base-labile groups |
| Typical Use Case | When subsequent steps require strong bases or nucleophiles, and the final molecule can tolerate harsh deprotection. | When subsequent steps involve basic, organometallic, or nucleophilic reagents, followed by a mild acidic deprotection.[9][11] |
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific indazole substrate.
Protocol 1: N-Acetylation of 1H-Indazole
-
Setup: To a solution of 1H-indazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like THF), add acetic anhydride (1.5 - 2.0 eq).[5]
-
Reaction: If using an inert solvent, add a base such as triethylamine (1.5 eq). Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Base-Mediated Deprotection of N-Acetyl Indazole
-
Setup: Dissolve the N-acetyl indazole (1.0 eq) in a mixture of ethanol and water.
-
Reaction: Add a solution of sodium hydroxide (2.0 - 5.0 eq). Heat the mixture to reflux.[6]
-
Monitoring: Monitor the deprotection by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with an acid (e.g., aqueous HCl) to pH ~7.
-
Purification: Remove the alcohol under reduced pressure. Extract the aqueous residue with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indazole.
Protocol 3: N-THP Protection of 1H-Indazole
-
Setup: Dissolve 1H-indazole (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Add 3,4-dihydro-2H-pyran (DHP) (1.2 - 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq).[10] Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often clean enough for subsequent steps, but can be purified by column chromatography if necessary.
Protocol 4: Acid-Catalyzed Deprotection of N-THP Indazole
-
Setup: Suspend the N-THP protected indazole (1.0 eq) in methanol.[10][14]
-
Reaction: Add p-toluenesulfonic acid monohydrate (a catalytic to stoichiometric amount can be used, e.g., 2.0 eq for faster reactions). Heat the mixture to reflux (e.g., 65 °C).[10]
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.[10]
-
Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, add water and neutralize with a base like sodium bicarbonate.
-
Purification: Remove the methanol under reduced pressure. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify as needed.
Caption: Logic diagram illustrating the selection of N-THP vs. N-Acetyl based on synthetic route.
Expert Conclusion and Recommendation
As a Senior Application Scientist, the choice between N-acetyl and N-THP is a clear exercise in strategic synthetic planning. The N-THP group is the superior choice for modern, complex syntheses where mild reaction conditions are paramount. Its stability to a vast array of nucleophilic and basic reagents, combined with its facile, gentle removal under acidic conditions, provides a much wider synthetic window. It is the go-to protecting group for multi-step syntheses involving organometallics, ester manipulations, and other base-mediated transformations.
The N-acetyl group, while historically significant, should be reserved for specific scenarios. Its robustness makes it suitable for sequences involving acidic reactions where an N-THP group would be prematurely cleaved. However, the harsh conditions required for its removal are a significant liability. One must ensure that all other functional groups in the molecule can withstand refluxing in strong acid or base. In many cases, designing the synthesis to accommodate a more labile protecting group like N-THP is a more efficient and higher-yielding strategy.
References
- Huisgen, R., & Nakaten, H. (n.d.). Indazole. Organic Syntheses Procedure.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids.
- Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- Primas, N., et al. (n.d.). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. ResearchGate.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- ResearchGate. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
- Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions.
- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Google Patents. (n.d.). US20060094881A1 - Methods of preparing indazole compounds.
- Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
- Organic Chemistry Portal. (2004). A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water.
- ResearchGate. (2012). Removing an acetyl group from NH?
- ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
- Giamas, A., et al. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC.
- ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- Slideshare. (n.d.). Protecting groups in organic synthesis.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US20060094881A1 - Methods of preparing indazole compounds - Google Patents [patents.google.com]
- 15. mazams.weebly.com [mazams.weebly.com]
- 16. A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water [organic-chemistry.org]
Comparative Guide: Elemental Analysis Standards for 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Executive Summary
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone (MW: 316.09 g/mol ) is a critical halogenated heterocyclic intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs).[1] Its characterization presents a specific analytical paradox: the high mass percentage of Iodine (~40%) and the nitrogen-rich indazole core create significant interference in standard combustion analysis (CHN).
This guide objectively compares the "Gold Standard" Combustion Analysis (CHN-X) against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . We provide validated protocols to overcome the "Iodine Trap"—a phenomenon where sublimated iodine poisons catalysts or mimics nitrogen signals—ensuring strict adherence to the
Part 1: The Analytical Challenge
The Molecule[2][3]
-
Formula:
-
Theoretical Composition:
-
C: 37.99%
-
H: 2.87%
-
N: 8.86%
-
I: 40.15%
-
O: 10.12%
-
The "Iodine Trap" in Combustion Analysis
Standard CHN analyzers use copper to reduce nitrogen oxides (
-
Incomplete Combustion: Iodine is heavy and inhibits the oxidation of the carbon framework.
-
Catalyst Poisoning: Free iodine (
) reacts with the copper reduction tube, forming Copper(I) Iodide ( ), rapidly degrading the reactor's lifespan. -
Signal Interference: Volatile
can pass through the trap and be detected as Nitrogen, artificially inflating the %N value.
Part 2: Comparative Analysis of Methodologies
We evaluated three characterization standards. The "Suitability Score" is based on a weighted average of Accuracy, Specificity, and Operational Cost.
| Feature | Method A: Modified CHN Combustion | Method B: HRMS (Orbitrap/Q-TOF) | Method C: qNMR (Internal Std) |
| Primary Output | Bulk Purity (% Composition) | Molecular Identity (m/z) | Absolute Purity (wt%) |
| Iodine Handling | High Risk (Requires | Excellent (Isotopic Pattern) | Neutral (No interference) |
| Solvent Detection | Indirect (Discrepancy in %C) | Blind (Usually invisible) | Excellent (Distinct peaks) |
| Inorganic Salts | Detects (Ash residue) | Blind | Blind |
| Sample Destructive | Yes (~2 mg) | Yes (<0.1 mg) | No (Recoverable) |
| Suitability Score | 8.5/10 (The Publication Standard) | 7.0/10 (Identity Only) | 9.0/10 (The Internal Standard) |
Expert Insight
"While HRMS confirms you made the molecule, only Combustion Analysis or qNMR confirms you cleaned it. For this iodinated indazole, qNMR is technically superior for purity, but CHN remains the mandatory gatekeeper for submission to top-tier chemistry journals."
Part 3: Visualizing the Analytical Workflow
The following diagram outlines the decision logic for selecting the correct protocol based on the presence of the Iodine atom.
Caption: Decision matrix for analyzing high-iodine heterocycles. Note the mandatory diversion to Modified CHN or qNMR to avoid false failures.
Part 4: Validated Experimental Protocols
Protocol A: Modified CHN Combustion (The "Tungsten" Method)
Objective: Accurate determination of %C, %H, %N in the presence of 40% Iodine.
Reagents & Materials:
-
Oxidation Catalyst: Tungsten Trioxide (
) powder (high purity). -
Halogen Trap: Silver (Ag) wool or Sulfonated polymer trap.
-
Capsules: Tin (
) capsules.
Step-by-Step Workflow:
-
Microbalance Calibration: Zero the microbalance to
mg precision. -
Sample Preparation: Weigh 1.5–2.0 mg of the dried indazole derivative into a tin capsule.
-
The Additive (Crucial Step): Add 10–15 mg of Tungsten Trioxide (
) directly over the sample.-
Mechanism:
acts as an oxygen donor and flux, preventing the formation of refractory carbon-iodine carbides and ensuring complete oxidation at .
-
-
Reactor Setup: Ensure the reduction tube is fitted with a fresh zone of Silver Wool maintained at
.-
Mechanism:
. This traps the iodine before it reaches the thermal conductivity detector (TCD).
-
-
Analysis: Run the combustion cycle with an oxygen boost of 5 seconds.
Acceptance Criteria:
Protocol B: qNMR (The "Absolute" Alternative)
Objective: Purity determination when combustion fails or sample is scarce (<2 mg).
-
Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (traceable standard).
-
Solvent: DMSO-
(Solubilizes the indazole core effectively). -
Calculation:
-
Where
= Integral area, = Number of protons, = Molar mass, = Weight.
-
Part 5: Data Interpretation & Troubleshooting
The following table simulates typical results for 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone to illustrate common failure modes.
| Element | Theoretical % | Result A (Standard CHN) | Result B (Modified + | Status |
| Carbon | 37.99 | 37.10 (Low) | 37.95 | Pass (B) |
| Hydrogen | 2.87 | 2.95 | 2.85 | Pass (B) |
| Nitrogen | 8.86 | 9.50 (High) | 8.89 | Pass (B) |
Analysis of Failure (Result A):
-
Low Carbon: Incomplete combustion due to Iodine shielding.
-
High Nitrogen: Iodine gas (
) was not trapped, passed through the detector, and was misidentified as (or overlapped with the peak).
Visualizing the Reactor Zones
To understand why Method A fails, view the reactor schematic below.
Caption: Schematic of the Modified CHN reactor. The Silver Wool Trap (Green) is the critical component preventing Iodine from reaching the Detector (Black).
References
-
Stavber, S. (2008).[2] "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides." MDPI. [Link]
-
International Conference on Harmonisation (ICH). "Guideline Q3D: Elemental Impurities." ICH. [Link]
-
Royal Society of Chemistry. "Microanalysis: Combustion Analysis of Halogenated Compounds." RSC Analytical Methods. [Link]
Sources
Validating regiochemistry of N1-acetylation vs N2-acetylation in indazoles
Executive Summary
In medicinal chemistry, the indazole scaffold is a privileged structure, but its annular tautomerism presents a persistent regiochemical challenge. Acetylation of the indazole ring can occur at either the
Misidentification of these isomers is a common source of error in structure-activity relationship (SAR) data. This guide provides a definitive, multi-modal validation framework to distinguish
The Thermodynamic vs. Kinetic Landscape[1][3][4]
To validate the structure, one must first understand the mechanism of formation. The indazole ring exists in a tautomeric equilibrium favoring the
-
-Acetylation (Kinetic): Often forms first due to the accessible lone pair on
in the neutral species or specific coordination in metal-catalyzed pathways. It is an "activated" species, structurally similar to an N-acyl imidazolide. -
-Acetylation (Thermodynamic): The stable product.[1]
-acetyl species will often rearrange to the -isomer upon heating or acid catalysis (the "acyl migration").
Pathway Visualization
Figure 1: The regiochemical pathways of indazole acetylation. Note the instability of the N2-isomer, which acts as an acylating agent or rearranges to the N1-isomer.
Primary Validation: NMR Spectroscopy
NMR is the most accessible and definitive method for solution-phase characterization. The electronic environments of
The C3 Carbon Diagnostic ( C NMR)
The most reliable non-destructive indicator is the chemical shift of the carbon at position 3 (
| Feature | Mechanistic Reason | ||
| ~ 134 - 139 ppm | ~ 120 - 125 ppm | ||
| Deshielded ( | Unaffected | The carbonyl oxygen on | |
| NOESY/ROESY | Cross-peak: Acetyl- | Cross-peak: Acetyl- | Spatial proximity of the acetyl group to the ring protons. |
| HMBC | Correlation: | Correlation: |
The "Deshielding Zone" Effect ( H NMR)
In
-
Observation: Look for the
doublet shifting downfield (e.g., from ~7.5 ppm in parent to ~8.2 ppm in product). -
-acetyls lack this specific interaction; the acetyl group rotates more freely or interacts with
, but the shift remains comparable to the parent indazole.
Secondary Validation: Chemical Stability (The "Litmus Test")
If NMR data is ambiguous due to complex substitution patterns, chemical reactivity provides a self-validating binary test.
Concept:
Experimental Protocol: Hydrolytic Stability Assay
-
Dissolve 5 mg of the candidate compound in 0.6 mL of DMSO-
. -
Add 0.1 mL of
(or wet solvent). -
Monitor by
H NMR at t=0, 1h, and 24h.
Interpretation:
- -Acetyl: Stable. No significant change after 24h.
- -Acetyl: Rapid hydrolysis. You will observe the disappearance of the acetyl signal and the reappearance of the parent indazole + acetic acid.
Tertiary Validation: X-Ray Crystallography
While requiring a single crystal, this is the absolute structural proof. The key differentiator is the bond length and the interior bond angles of the pyrazole ring.
-
-Acetyl: The
bond is single-bond character (~1.38 Å). The bond retains double-bond character. -
-Acetyl: The molecule adopts a quinoid-like resonance structure. The bond lengths in the benzene ring often show alternation (bond localization) compared to the
-isomer.
Comparative Decision Matrix
Use this workflow to finalize your regiochemical assignment.
Figure 2: Decision tree for assigning indazole acetylation regiochemistry.
References
-
Loudon, J. D., & Young, L. B. (1963). "The Chemistry of Indazoles." Journal of the Chemical Society, 5496. Link
- Foundational text establishing the migration of acyl groups
-
Katritzky, A. R., et al. (2003). "Synthesis and Structure of N-Acylindazoles." Journal of Organic Chemistry, 68(12), 4935-4937. Link
- Provides detailed NMR shift d
-
Claramunt, R. M., et al. (2006). "The Annular Tautomerism of Indazoles in the Solid State: 13C and 15N CPMAS NMR Spectroscopy." Arkivoc, (iv), 5-11. Link
- Authoritative source on solid-state characteriz
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
-
Vannucci, A. K., et al. (2019).[3] "Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach." Organic Letters, 21(2), 457–460.[3] Link
- Modern synthetic methods demonstr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
